Fenticlor
Description
Fenticlor is an aryl sulfide having two 5-chloro-2-hydroxyphenyl groups attached to sulfur; an antiinfective drug mostly used in veterinary medicine. It has a role as an antiinfective agent and a drug allergen. It is an aryl sulfide, a member of monochlorobenzenes, a polyphenol and a bridged diphenyl antifungal drug.
This compound is an antibacterial and antifungal agent for topical use, mostly used now in veterinary medicine.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol | |
|---|---|---|
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InChI |
InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H | |
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InChI Key |
ANUSOIHIIPAHJV-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O | |
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Molecular Formula |
[ClC6H3(OH)]2S, C12H8Cl2O2S | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
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DSSTOX Substance ID |
DTXSID4026137 | |
| Record name | Fenticlor | |
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Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water., White to cream-colored solid or pale yellow powder; [CAMEO] | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
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| Record name | Fentichlor | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
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CAS No. |
97-24-5 | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
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| Record name | Fenticlor | |
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| Record name | FENTICLOR | |
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Melting Point |
348.4 to 368.2 °F (NTP, 1992) | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
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Foundational & Exploratory
Fenticlor's Assault on the Bacterial Citadel: A Technical Guide to its Membrane-Centric Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenticlor, a phenolic antibacterial agent, exerts its antimicrobial effects not by targeting the bacterial cell wall, but by compromising the integrity and function of the cytoplasmic membrane. This in-depth technical guide elucidates the core mechanism of this compound as a protonophore, leading to the dissipation of the proton motive force, subsequent membrane damage, and leakage of essential cytoplasmic constituents. While this compound does adsorb to the bacterial cell wall, its primary bactericidal and bacteriostatic actions are a direct consequence of its disruptive effects on the cell membrane. This guide provides a comprehensive overview of its mechanism, quantitative efficacy data, and detailed experimental protocols for investigating its activity.
Core Mechanism of Action: A Protonophore-Induced Cascade
Contrary to mechanisms that inhibit peptidoglycan synthesis, this compound's primary mode of action is the disruption of the bacterial cell membrane's bioenergetic state.[1][2][3] As a phenolic compound, this compound functions as a protonophore, a lipid-soluble molecule that shuttles protons across the membrane. This action dissipates the crucial proton motive force (PMF), which is the electrochemical gradient of protons that powers essential cellular processes.[3]
The consequences of this PMF dissipation are twofold:
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Bacteriostatic Effect: At lower concentrations, the collapse of the proton gradient inhibits PMF-dependent processes such as active transport of nutrients and ATP synthesis. This leads to a cessation of growth and replication.[3]
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Bactericidal Effect: At higher concentrations, this compound causes significant and irreversible damage to the cell membrane. This damage results in the leakage of vital intracellular components, such as ions, metabolites, and macromolecules (e.g., nucleic acids and proteins), ultimately leading to cell death.[2]
The initial interaction of this compound with the bacterium involves adsorption to the cell envelope, including both the cell wall and the cytoplasmic membrane.[1][4] However, the cell membrane is considered the principal site of its antibacterial action.[1]
Differential Susceptibility: Gram-Positive vs. Gram-Negative Bacteria
A notable aspect of this compound's activity is its differential efficacy against Gram-positive and Gram-negative bacteria. Staphylococcus aureus (Gram-positive) is more susceptible to this compound than Escherichia coli (Gram-negative). This difference is attributed to the complex outer membrane of Gram-negative bacteria, which is rich in lipids and acts as a barrier, limiting the access of this compound to its primary target, the cytoplasmic membrane.[1][4]
Quantitative Data: Efficacy of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for this compound against a selection of bacterial and fungal species.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
| Staphylococcus aureus | 8 - 167 |
| Salmonella typhi | 20 - 60 |
| Escherichia coli | 40 - 250 |
| Pseudomonas aeruginosa | 80 - 1,000 |
| Bacillus subtilis | 50 |
| Citrobacter sp. | 167 - 250 |
| Penicillium funiculosum | 250 |
| Trichophyton mentagrophytes | 20 - 1,000 |
| Penicillium citrinum | 250 |
| Penicillium luteum | 125 |
| Penicillium chrysogenum | 1,000 |
| [Data sourced from a 2014 review article which may be based on historical data.][5] |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., in dimethyl sulfoxide, DMSO).
-
Bacterial strains (S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial suspension to each well containing the this compound dilutions.
-
Controls: Include a positive control (bacterial suspension in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol for Measuring Leakage of 260 nm Absorbing Material
This protocol measures the release of intracellular components, such as nucleic acids, which absorb light at 260 nm, as an indicator of membrane damage.[6][7]
Materials:
-
Mid-log phase bacterial culture (S. aureus or E. coli).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound solutions at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Centrifuge.
-
UV-Vis spectrophotometer.
Procedure:
-
Cell Preparation: Centrifuge the bacterial culture, wash the pellet twice with PBS, and resuspend in PBS to a final optical density (OD600) of approximately 1.0.
-
Treatment: Add this compound solutions to the bacterial suspensions to achieve the desired final concentrations. A control sample with no this compound should be included.
-
Incubation: Incubate the suspensions at 37°C.
-
Sampling: At various time points (e.g., 0, 30, 60, 90, 120 minutes), take aliquots from each suspension.
-
Separation: Centrifuge the aliquots at high speed (e.g., 10,000 x g) for 5 minutes to pellet the bacterial cells.
-
Measurement: Carefully collect the supernatant and measure its absorbance at 260 nm using the spectrophotometer. An increase in absorbance over time indicates leakage of intracellular material.
Protocol for Assessing Protonophore Activity via Membrane Potential Measurement
This protocol uses a voltage-sensitive fluorescent dye to monitor changes in bacterial membrane potential, indicating protonophore activity.[8]
Materials:
-
Mid-log phase bacterial culture.
-
Appropriate buffer (e.g., PBS with a carbon source like glucose).
-
Voltage-sensitive dye (e.g., DiSC3(5)) stock solution in DMSO.
-
This compound solution.
-
A protonophore control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Cell Preparation: Wash and resuspend the bacterial cells in the buffer to a specific OD600.
-
Dye Loading: Add the voltage-sensitive dye to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.
-
Baseline Measurement: Place the cell suspension in the fluorometer and record the baseline fluorescence.
-
Treatment: Add the this compound solution to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
Controls: Run parallel experiments with a vehicle control (DMSO) and a positive control (CCCP) to induce complete depolarization.
-
Data Analysis: An increase in fluorescence intensity upon the addition of this compound indicates the release of the dye from the cells due to membrane depolarization, confirming its protonophore activity.
Visualizations: Pathways and Workflows
Diagram 1: this compound's Protonophore Mechanism of Action
Caption: this compound acts as a proton shuttle, dissipating the proton motive force across the bacterial membrane.
Diagram 2: Experimental Workflow for Assessing Membrane Damage
Caption: Workflow for quantifying the leakage of 260 nm absorbing material from bacterial cells.
Conclusion
This compound's antibacterial efficacy is rooted in its ability to act as a protonophore, disrupting the fundamental bioenergetic processes of the bacterial cytoplasmic membrane. This mechanism, distinct from cell wall synthesis inhibition, leads to a cascade of events culminating in either growth inhibition or cell death. Understanding this membrane-centric mode of action is crucial for the rational application of this compound and for the development of novel antimicrobial agents that target the bacterial membrane, a less exploited but highly vulnerable cellular structure. The provided protocols offer a robust framework for the continued investigation of this compound and other membrane-active compounds.
References
- 1. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. I. The adsorption of fentichlor by the bacterial cell and its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. II. The effects of fentichlor on the bacterial membrane and the cytoplasmic constituents of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the phenolic antibacterial agent fentichlor on energy coupling in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Mode of Action of the Phenolic Antibacterial Agent Fentichlor against <i>Staphylococcus aureus</i> and <i>Escherichia coli</i> I. The Adsorption of Fentichlor by the Bacterial Cell and its Antibacterial Activity | CiNii Research [cir.nii.ac.jp]
- 5. edizioniscriptamanent.it [edizioniscriptamanent.it]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Transport Activity Assay for Microbial Rhodopsin Expressed in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fenticlor: An In-Depth Technical Guide on its Antimicrobial Spectrum and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available scientific information on Fenticlor. It is critical to note that the majority of detailed research on this compound dates back several decades, and comprehensive, modern quantitative data according to current standards are scarce in publicly accessible literature.
Executive Summary
Antimicrobial Spectrum and Efficacy
This compound has been demonstrated to possess both bacteriostatic and bactericidal activity, contingent on its concentration. Its spectrum of activity includes both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Antibacterial Activity
Historical in-vitro studies focused significantly on Staphylococcus aureus and Escherichia coli as representative Gram-positive and Gram-negative organisms, respectively. Research from 1971 indicated that this compound is readily adsorbed by these bacteria.[2] At lower concentrations (≤10 µg/mL), it exhibits a bacteriostatic effect by inhibiting metabolic activities. At higher concentrations, it becomes bactericidal, causing significant damage to the bacterial cell membrane.[3]
Antifungal Activity
While this compound is described as an antifungal agent, specific quantitative data regarding its efficacy against a wide range of fungal pathogens is limited in the available literature. General statements confirm its activity, but detailed MIC values for species such as Candida albicans or various dermatophytes are not well-documented in recent studies.
Data Presentation
A comprehensive summary of quantitative data is challenging due to the limited availability of recent, extensive studies. The table below is constructed based on historical data and should be interpreted with caution. Modern studies employing standardized methodologies are required to establish a more complete and clinically relevant dataset.
| Microorganism | Type | Efficacy Metric (Concentration) | Reported Effect |
| Staphylococcus aureus | Gram-positive Bacteria | ≤10 µg/mL | Bacteriostatic |
| Staphylococcus aureus | Gram-positive Bacteria | >10 µg/mL | Bactericidal |
| Escherichia coli | Gram-negative Bacteria | ≤10 µg/mL | Bacteriostatic |
| Escherichia coli | Gram-negative Bacteria | >10 µg/mL | Bactericidal |
Mechanism of Action
The primary mechanism of action for this compound at bactericidal concentrations is the disruption of the microbial cell membrane. Early studies demonstrated that this compound causes a rapid leakage of essential intracellular components, such as nucleotides (measured by 260 nm absorbance) and other cytoplasmic constituents, from both S. aureus and E. coli.[3] This loss of membrane integrity is a key factor in its lethal effect on bacteria. At bacteriostatic concentrations, this compound has been shown to interfere with cellular metabolic activities without causing immediate, widespread membrane damage.[4]
No specific microbial signaling pathways have been identified in the literature as being directly targeted or modulated by this compound. Its broad-acting membrane-disrupting mechanism suggests a more general, rather than a specific, target-based mode of action.
Experimental Protocols
To generate the robust quantitative data required for a modern assessment of this compound's antimicrobial efficacy, standardized experimental protocols established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) would be employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is the current gold standard.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the this compound stock solution is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of this compound concentrations across the wells.
-
Inoculum Preparation: The test microorganism is cultured to a specific density, typically a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate also includes a positive control (microorganism with no drug) and a negative control (medium with no microorganism). The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, the plate is visually inspected or read with a spectrophotometer to determine the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This concentration is the MIC.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol: MBC/MFC Determination
-
Perform MIC Test: An MIC test is performed as described above.
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth and is plated onto an agar medium that does not contain this compound.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Conceptual Mechanism of Action
This diagram illustrates the proposed mechanism of this compound's action on a bacterial cell.
Conclusion and Future Directions
This compound is an antimicrobial agent with a historically established, albeit qualitatively described, spectrum of activity against bacteria and fungi. Its mechanism of action, centered on the disruption of the cell membrane, is characteristic of many topical antiseptics. The significant gap in the scientific literature is the absence of comprehensive, modern quantitative efficacy data (i.e., MICs and MBCs/MFCs) against a broad range of clinically relevant and resistant microbial strains.
For drug development professionals and researchers, a full re-evaluation of this compound using standardized methodologies, such as those outlined in this guide, would be necessary to ascertain its potential role in the current landscape of antimicrobial agents. Such studies would provide the essential quantitative data to accurately define its antimicrobial spectrum and inform any potential future applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. I. The adsorption of fentichlor by the bacterial cell and its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. II. The effects of fentichlor on the bacterial membrane and the cytoplasmic constituents of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. 3. The effect of fentichlor on the metabolic activities of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Fenticlor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and mechanism of action of Fenticlor. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound, also known as bis(2-hydroxy-5-chlorophenyl) sulfide, is a chlorinated phenolic compound with established antibacterial and antifungal properties.[1][2] It has been used topically and in veterinary medicine.[1][2] The following tables summarize its key chemical identifiers and physicochemical properties.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2'-Thiobis(4-chlorophenol)[3][4] |
| CAS Number | 97-24-5[1][3][4] |
| Molecular Formula | C₁₂H₈Cl₂O₂S[1][3][4] |
| Synonyms | Fentichlor, Bis(2-hydroxy-5-chlorophenyl) sulfide, 2,2'-Dihydroxy-5,5'-dichlorodiphenyl sulfide[3][4] |
| InChI Key | ANUSOIHIIPAHJV-UHFFFAOYSA-N[4][5] |
Physicochemical Properties
| Property | Value |
| Molar Mass | 287.16 g/mol [1] |
| Appearance | White to cream-colored crystalline solid or pale yellow powder[5][6] |
| Melting Point | 174-175.8 °C (345-348.4 °F)[1][3][5][6] |
| Boiling Point | 416.7 ± 45.0 °C (Predicted)[7] |
| Solubility | Insoluble in water[5][6]. Soluble in aqueous solutions of NaOH, alcohol, and hot benzene.[3] |
| pKa₁ (acidic) | 6.28 |
| pKa₂ (acidic) | 9.05 |
| LogP | 4.5 |
| Density | 1.58 g/cm³[6] |
Experimental Protocols: Synthesis of this compound
Two primary methods for the synthesis of this compound have been documented:
Method 1: Aluminum Chloride-Catalyzed Reaction
This method involves the reaction of 4-chlorophenol with sulfur dichloride (SCl₂) in the presence of aluminum chloride (AlCl₃) as a catalyst.
Experimental Workflow:
Caption: Synthesis of this compound via AlCl₃-catalyzed reaction.
Method 2: Chlorination of Bis(2-hydroxyphenyl)sulfide
This alternative synthesis route involves the chlorination of bis(2-hydroxyphenyl)sulfide.
Experimental Workflow:
Caption: Synthesis of this compound via chlorination.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
This compound's antimicrobial activity is primarily attributed to its function as an uncoupler of oxidative phosphorylation. It disrupts the proton motive force across the inner mitochondrial membrane in eukaryotic pathogens or the cytoplasmic membrane in bacteria. This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular ATP and ultimately, cell death.
The proposed mechanism involves this compound acting as a protonophore, shuttling protons across the membrane.
Signaling Pathway:
Caption: this compound uncouples oxidative phosphorylation by dissipating the proton gradient.
Analytical Methods
The analysis of this compound can be performed using various spectrometric techniques. Mass spectrometry, particularly electron ionization (EI-MS), is a valuable tool for its identification and structural elucidation. The NIST WebBook provides reference mass spectra for this compound.[4][8][9]
Safety and Toxicity
This compound may cause skin irritation and photosensitivity.[2][5] The oral LD50 in rats is reported to be 3250 mg/kg.[2] Standard precautions for handling chemical compounds should be observed.
References
- 1. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. I. The adsorption of fentichlor by the bacterial cell and its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. academic.oup.com [academic.oup.com]
- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. II. The effects of fentichlor on the bacterial membrane and the cytoplasmic constituents of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Fenticlor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fenticlor (2,2'-thiobis(4-chlorophenol)), an established antibacterial and antifungal agent. The information compiled herein is intended for a professional audience in research and development, offering detailed methodologies for its preparation and quality control.
Synthesis of this compound
The primary and most widely recognized method for the synthesis of this compound is the aluminum chloride (AlCl₃)-catalyzed reaction of 4-chlorophenol with sulfur dichloride (SCl₂). An alternative, though less common, route involves the direct chlorination of bis[2-hydroxyphenyl]sulfide.[1] This guide will focus on the more prevalent synthesis pathway.
Synthesis Pathway
The synthesis proceeds via an electrophilic aromatic substitution reaction where 4-chlorophenol is reacted with sulfur dichloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The sulfur dichloride acts as an electrophile, and the aluminum chloride enhances its electrophilicity, facilitating the substitution onto the electron-rich phenol rings at the ortho position to the hydroxyl groups.
Experimental Protocol
The following experimental protocol is based on established chemical principles for the synthesis of thiobisphenols.
Materials:
-
4-Chlorophenol
-
Sulfur Dichloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Inert Solvent (e.g., Carbon Tetrachloride or Dichloromethane)
-
Hydrochloric Acid (HCl) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), a solution of 4-chlorophenol in an inert solvent is prepared.
-
A catalytic amount of anhydrous aluminum chloride is added to the solution.
-
Sulfur dichloride, dissolved in the same inert solvent, is added dropwise to the stirred solution at a controlled temperature, typically between 0-10 °C to manage the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction is then quenched by the slow addition of water or a dilute solution of hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound product.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Molar Ratio | 4-Chlorophenol : SCl₂ (approx. 2:1) | General Stoichiometry |
| Catalyst Loading | Varies, typically catalytic amounts | Established Practice |
| Typical Yield | Data not consistently reported in available literature | - |
| Melting Point | 174 °C | [1] |
Purification of this compound
The primary method for the purification of crude this compound is recrystallization. The choice of solvent is critical to obtain a high yield of pure product.
Experimental Protocol for Recrystallization
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Ethanol, Toluene, or an aqueous alcohol mixture)
-
Activated Carbon (optional, for decolorization)
Procedure:
-
The crude this compound is dissolved in a minimum amount of the chosen hot recrystallization solvent.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution is boiled for a few minutes.
-
The hot solution is filtered to remove any insoluble impurities and activated carbon.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
The purified this compound is then dried in a vacuum oven.
Quantitative Data for Purification
| Parameter | Solvent System | Expected Outcome |
| Recrystallization | Ethanol | Good for removing non-polar and some polar impurities. |
| Toluene | Effective for removing polar impurities. | |
| Expected Recovery | Dependent on solvent choice and purity of crude product | - |
| Purity after one recrystallization | >99% achievable | General chemical practice |
Quality Control and Analytical Methods
To ensure the purity and identity of the synthesized this compound, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for determining the purity of this compound and quantifying any impurities.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify and quantify volatile impurities and to confirm the structure of the final product. Derivatization may be necessary to increase the volatility of this compound.
Example GC-MS Method Parameters:
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient from 50 °C to 320 °C |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer |
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow from synthesis to the final, purified product.
References
Fenticlor's Mode of Action Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenticlor, a phenolic antibacterial agent, exhibits a dual-action mechanism against Staphylococcus aureus that is concentration-dependent. At bacteriostatic concentrations, its primary mode of action is the disruption of energy coupling within the bacterial cell by dissipating the proton motive force (PMF) at the cytoplasmic membrane. This uncoupling effect inhibits essential metabolic activities, including active transport and assimilation of nutrients. At higher, bactericidal concentrations, this compound induces severe membrane damage, leading to the irreversible loss of cytoplasmic constituents and cell death. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
This compound, 2,2'-thiobis(4-chlorophenol), is a bisphenolic compound known for its antibacterial and antifungal properties. Understanding its precise mode of action is critical for its potential application in antimicrobial strategies and for the development of new compounds that target similar pathways. This document details the molecular interactions and physiological consequences of this compound exposure on Staphylococcus aureus, focusing on its effects on the cell membrane and energy metabolism.
Primary Mechanism of Action: Disruption of the Proton Motive Force
The core of this compound's antibacterial activity against S. aureus lies in its ability to function as a protonophore, a lipid-soluble molecule that transports protons across the cytoplasmic membrane. This action dissipates the electrochemical proton gradient, or proton motive force (PMF), which is essential for numerous cellular functions.
The PMF is composed of two interconvertible components: the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). S. aureus utilizes the PMF to drive ATP synthesis via ATP synthase, power the active transport of nutrients and ions, and maintain cellular homeostasis.
By shuttling protons across the membrane, this compound effectively short-circuits this energy-coupling system. This leads to two distinct, concentration-dependent outcomes: bacteriostasis and bactericidal action.
Bacteriostatic Effects: Inhibition of Active Transport
At lower concentrations, this compound's primary effect is the inhibition of active transport systems that are directly coupled to the PMF.[1] This prevents the uptake of essential nutrients, such as amino acids and sugars, thereby halting bacterial growth.
-
Inhibition of Glutamic Acid and Glucose Assimilation: this compound has been shown to inhibit the active transport and subsequent assimilation of glutamic acid and glucose.[1]
-
Dissipation of Membrane Proton Gradient: In the absence of an external energy source like glucose, this compound dissipates both the membrane proton gradient and the cellular ATP pool.[1] However, in the presence of glucose, while ATP synthesis is less affected, the uncoupling of the proton gradient from transport mechanisms remains the primary inhibitory action.[1]
Bactericidal Effects: Irreversible Membrane Damage
At higher concentrations, the protonophoric action of this compound intensifies, leading to widespread and irreversible damage to the cytoplasmic membrane.[2] This catastrophic failure of the membrane's barrier function results in cell death.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of low-molecular-weight cytoplasmic constituents, including potassium ions, pentoses, and materials that absorb light at 260 nm (indicative of nucleotides and nucleic acids).[2]
-
Correlation with Cell Viability: A direct relationship exists between the concentration of this compound, the extent of leakage, and the loss of cell viability. Concentrations that induce a 99.99% kill rate are correlated with the complete loss of the cell's 260 nm-absorbing material pool.[2]
Quantitative Data
The following tables summarize the quantitative effects of this compound on S. aureus.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against S. aureus
| Parameter | Concentration (µg/mL) | Conditions | Reference |
| Minimum Inhibitory Concentration (MIC) | 5 | 3 x 10⁹ organisms/mL, 9-hour incubation | [3] |
| Bacteriostatic Concentration Range | ≤ 10 | Inhibition of growth without significant cell lysis | [2] |
| Concentration for 99.99% Kill | > 10 | Corresponds to total leakage of 260 nm material | [2] |
Table 2: this compound-Induced Leakage of 260 nm-Absorbing Material from S. aureus
| This compound Concentration (µg/mL) | Time (minutes) | % of Total Pool Leaked |
| 10 | 30 | ~5% |
| 20 | 30 | ~40% |
| 30 | 30 | ~85% |
| 40 | 30 | ~100% |
| 50 | 30 | ~100% |
Note: Data are representative values derived from descriptions in the literature. Actual values may vary based on specific experimental conditions.
Signaling Pathways and Logical Relationships
Diagram 1: this compound's Disruption of the Proton Motive Force
Caption: this compound acts as a protonophore, disrupting the proton motive force.
Diagram 2: Logical Flow of this compound's Concentration-Dependent Effects
Caption: Concentration-dependent mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate this compound's mode of action.
Measurement of Bacterial Uptake of this compound
Objective: To quantify the amount of this compound adsorbed by S. aureus cells.
Materials:
-
S. aureus (e.g., NCTC 6571) grown to late-log phase in nutrient broth.
-
This compound stock solution in ethanol.
-
Phosphate buffer (0.1 M, pH 7.0).
-
Centrifuge.
-
Spectrophotometer.
Protocol:
-
Harvest and wash S. aureus cells twice with phosphate buffer. Resuspend in buffer to a standardized optical density.
-
Add this compound solution to the bacterial suspension to achieve the desired final concentrations (e.g., 5-50 µg/mL).
-
Incubate the suspension at 37°C for a specified time (e.g., 30 minutes).
-
Centrifuge the suspension to pellet the bacterial cells.
-
Carefully remove the supernatant.
-
The amount of this compound in the supernatant is determined spectrophotometrically. The difference between the initial concentration and the supernatant concentration represents the amount of this compound taken up by the cells.
Assay for Leakage of 260 nm-Absorbing Material
Objective: To measure the extent of membrane damage by quantifying the release of intracellular components.
Materials:
-
Washed suspension of S. aureus as described in 5.1.
-
This compound solutions of various concentrations.
-
Centrifuge capable of rapid pelleting.
-
UV-Vis Spectrophotometer.
Protocol:
-
To a standardized suspension of S. aureus in buffer, add this compound to the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time intervals (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the suspension.
-
Immediately centrifuge the aliquot at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cells.
-
Transfer the supernatant to a quartz cuvette.
-
Measure the absorbance of the supernatant at 260 nm.
-
To determine the total 260 nm-absorbing pool, boil a separate aliquot of the original cell suspension for 15 minutes, centrifuge, and measure the supernatant's absorbance.
-
Express leakage as a percentage of the total pool.
Diagram 3: Experimental Workflow for Assessing Membrane Leakage
Caption: Workflow for the this compound-induced membrane leakage assay.
Conclusion
The mode of action of this compound against Staphylococcus aureus is a well-defined, concentration-dependent process centered on the bacterial cytoplasmic membrane. Its ability to act as a protonophore disrupts the proton motive force, leading to a bacteriostatic effect at low concentrations by inhibiting energy-dependent transport. At higher concentrations, this activity causes catastrophic and irreversible membrane damage, resulting in a bactericidal outcome. This dual-action mechanism makes this compound an important subject of study for understanding membrane-active antibacterial agents and for the potential development of novel therapeutics that target bacterial energy metabolism.
References
- 1. Quantifying Staphylococcus aureus Membrane Potential Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton motive force in growing Streptococcus lactis and Staphylococcus aureus cells under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Fenticlor with Microbial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenticlor, a chlorinated bis-phenol antiseptic, exerts its antimicrobial effects primarily through the disruption of microbial cell membranes. This guide provides a comprehensive technical overview of the molecular interactions between this compound and the membranes of various microbes, including bacteria and fungi. It synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key mechanisms of action. The information presented is intended to support further research and the development of novel antimicrobial strategies.
Introduction
This compound is a topical antibacterial and antifungal agent.[1] Its efficacy is rooted in its ability to compromise the structural and functional integrity of microbial membranes. At bacteriostatic concentrations, this compound inhibits metabolic processes, while at bactericidal concentrations, it induces significant membrane damage, leading to the leakage of essential intracellular components and ultimately cell death.[2] This document details the known mechanisms of this compound's interaction with microbial membranes, focusing on its effects on membrane integrity, proton motive force, and its activity against key bacterial and fungal species.
Mechanism of Action
The primary mode of action of this compound involves its adsorption onto the microbial cell surface and subsequent disruption of the cytoplasmic membrane.[3] This interaction leads to a cascade of events that compromise cellular function.
Membrane Damage and Leakage of Intracellular Components
Bactericidal concentrations of this compound cause marked damage to the cell membranes of bacteria such as Staphylococcus aureus and Escherichia coli.[2] This damage results in the leakage of low molecular weight cytoplasmic constituents, including ions, amino acids, and nucleotides.[4] The release of materials that absorb light at 260 nm, indicative of nucleic acids and proteins, is a key indicator of this compound-induced membrane damage and is closely correlated with its bactericidal activity.[2][5]
Dissipation of Proton Motive Force
In Staphylococcus aureus, this compound has been shown to selectively increase the permeability of the cell membrane to protons. This action leads to the dissipation of the proton motive force (PMF), a critical component of cellular energy production, and the uncoupling of oxidative phosphorylation.[2]
Quantitative Data
While extensive quantitative data for this compound is limited in recently published literature, early studies and data from the related compound Fenticonazole provide valuable insights into its potency.
Table 1: Antimicrobial Activity of this compound and Fenticonazole
| Organism | Compound | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | This compound | Bacteriostatic at ≤ 10 µg/mL | Leakage of 260 nm absorbing material observed at bactericidal concentrations. |
| Escherichia coli | This compound | - | Adsorbs this compound but is less susceptible than S. aureus. |
| Candida albicans (Fluconazole-nonresistant) | Fenticonazole | 0.25 - 2 | Data for Fenticonazole provides a reference for a related imidazole antifungal.[6] |
| Candida albicans (Fluconazole-resistant) | Fenticonazole | 1 - 8 | Fenticonazole retains activity against resistant strains.[6] |
| Candida glabrata (Fluconazole-nonresistant) | Fenticonazole | 0.5 - 2 | |
| Candida glabrata (Fluconazole-resistant) | Fenticonazole | 0.5 - 4 |
Table 2: Time-Kill Kinetics for Fenticonazole
| Organism | Concentration | Time to 99.9% Killing (hours) |
| Staphylococcus aureus | 4 x MIC | ~10 |
| Escherichia coli | 4 x MIC | ~10 |
| Candida albicans | 4 x MIC | ~17 |
| Candida parapsilosis | 4 x MIC | ~17 |
| Candida glabrata | 8 x MIC | ~19 |
| Candida tropicalis | 8 x MIC | ~20 |
| Data for Fenticonazole from Sanguinetti et al. (2019).[7] |
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the interaction of this compound with microbial membranes.
Measurement of Intracellular Content Leakage (260 nm Absorbance)
This protocol is designed to quantify the release of nucleic acids and other UV-absorbing materials from microbial cells following treatment with this compound.
-
Preparation of Microbial Suspension:
-
Culture the desired microbial strain (e.g., S. aureus, E. coli) to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them twice with a sterile buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 1.0).
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Add various concentrations of this compound to aliquots of the microbial suspension. Include a solvent-only control.
-
Incubate the suspensions at 37°C for a defined period (e.g., 1-2 hours), with periodic agitation.
-
-
Quantification of Leakage:
-
At specified time points, remove aliquots from each treatment group.
-
Centrifuge the aliquots to pellet the cells.
-
Carefully collect the supernatant and measure its absorbance at 260 nm using a UV-Vis spectrophotometer.
-
An increase in absorbance at 260 nm in the supernatant of this compound-treated samples compared to the control indicates leakage of intracellular contents.
-
Assessment of Membrane Potential
This protocol utilizes a voltage-sensitive fluorescent dye to assess changes in microbial membrane potential upon exposure to this compound.
-
Preparation of Microbial Suspension:
-
Follow the same procedure as in section 4.1.1 to prepare a washed microbial suspension.
-
-
Staining with a Voltage-Sensitive Dye:
-
Add a voltage-sensitive dye (e.g., DiSC3(5)) to the microbial suspension at a final concentration recommended by the manufacturer.
-
Incubate in the dark to allow the dye to equilibrate across the cell membranes.
-
-
Treatment and Measurement:
-
Add this compound at various concentrations to the stained cell suspension.
-
Immediately measure the fluorescence intensity using a fluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths.
-
A change in fluorescence intensity (e.g., an increase for DiSC3(5) upon depolarization) indicates a disruption of the membrane potential.[8]
-
Spheroplast Lysis Assay
This assay is used to visually and quantitatively assess the lytic effect of this compound on bacterial or yeast cells that have had their cell walls removed (spheroplasts).
-
Preparation of Spheroplasts:
-
For Bacteria (e.g., E. coli): Treat a mid-log phase culture with lysozyme in a hypertonic buffer (e.g., containing sucrose) to digest the cell wall.[9]
-
For Yeast (e.g., Saccharomyces cerevisiae): Treat a mid-log phase culture with a lytic enzyme such as zymolyase or lyticase in a hypertonic buffer.[10][11]
-
Confirm the formation of spheroplasts by microscopic examination (cells will appear spherical).
-
-
Treatment with this compound:
-
Add different concentrations of this compound to the spheroplast suspension.
-
-
Monitoring Lysis:
-
Monitor the lysis of spheroplasts over time by measuring the decrease in optical density at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.
-
Alternatively, observe the disruption of spheroplasts directly using phase-contrast microscopy.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the interaction of this compound with microbial membranes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Bacterial Membrane Impairment by Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 9. Preparation of Giant Escherichia coli spheroplasts for Electrophysiological Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
Fenticlor's Impact on Escherichia coli: A Technical Examination of its Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physiological effects of the antibacterial and antifungal agent Fenticlor on Escherichia coli. The document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and visualizes the compound's mechanism of action and associated experimental workflows.
Core Physiological Effects and Mechanism of Action
This compound, a chlorinated bis-phenolic compound, exhibits a dual mechanism of action against Escherichia coli, which is concentration-dependent. At lower, bacteriostatic concentrations (≤10 µg/mL), this compound primarily disrupts energy metabolism without causing significant physical damage to the cell membrane.[1] At higher, bactericidal concentrations, it acts as a gross membrane-damaging agent, leading to a loss of structural integrity and cell death.
Bacteriostatic Action: At sublethal concentrations, this compound functions as an uncoupler of oxidative phosphorylation. It dissipates the proton motive force (PMF) across the cytoplasmic membrane, which is essential for ATP synthesis and other energy-dependent processes. This disruption leads to the inhibition of:
-
Active transport of amino acids and other essential nutrients.
-
Cellular synthesis and metabolic activities requiring significant energy input.
Bactericidal Action: At concentrations above the minimum inhibitory concentration (MIC), this compound causes severe damage to the bacterial cell membrane.[1] This damage results in the irreversible leakage of essential cytoplasmic constituents, including ions, pentoses, and materials that absorb light at 260 nm (indicative of nucleotides and nucleic acids).[1][2] This loss of cellular contents leads to cell death.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on E. coli.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on E. coli.
| Parameter | Value | Conditions | Reference |
| Minimum Inhibitory Concentration (MIC) | |||
| Bacteriostatic Concentration | ≤ 10 µg/mL | Standard broth dilution | [1] |
| Membrane Permeability | |||
| Leakage of 260 nm absorbing material | Not stimulated | ≤ 10 µg/mL this compound | [1] |
| Leakage of 260 nm absorbing material | Stimulated | > 10 µg/mL this compound | [1] |
| Leakage of 260 nm absorbing material | Significant increase | 128 µg/mL this compound | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against E. coli.
Caption: Workflow for MIC determination.
Materials:
-
Escherichia coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Culture E. coli in MHB overnight at 37°C. Dilute the culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the this compound working solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 serves as the positive control (no drug).
-
Inoculation: Add 100 µL of the prepared E. coli inoculum to each well (wells 1-12), achieving a final volume of 200 µL.
-
Controls: Include a negative control (200 µL of uninoculated MHB) to check for contamination.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Membrane Permeability Assay (260 nm Leakage)
This assay measures the release of cytoplasmic materials that absorb light at 260 nm, indicating membrane damage.
Materials:
-
Mid-log phase E. coli culture
-
Phosphate-buffered saline (PBS)
-
This compound solutions at various concentrations (including bacteriostatic and bactericidal ranges)
-
Centrifuge and spectrophotometer capable of reading at 260 nm
-
Quartz cuvettes
Procedure:
-
Cell Preparation: Grow E. coli to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Treatment: Aliquot the cell suspension into separate tubes. Add this compound to achieve the desired final concentrations. Include a control with no this compound.
-
Incubation: Incubate the suspensions at 37°C for a defined period (e.g., 60 minutes).
-
Sample Collection: At various time points, remove aliquots from each tube.
-
Separation: Pellet the bacterial cells by centrifugation at high speed (e.g., 10,000 x g for 5 minutes).
-
Measurement: Carefully transfer the supernatant to a quartz cuvette and measure the absorbance at 260 nm (A₂₆₀).
-
Analysis: Compare the A₂₆₀ readings of the this compound-treated samples to the untreated control. An increase in A₂₆₀ indicates leakage of cytoplasmic contents.
Proton Motive Force (PMF) Dissipation Assay
This protocol uses a membrane potential-sensitive dye to assess the effect of this compound on the PMF.
References
Fenticlor in Veterinary Medicine: A Review of a Topical Antimicrobial Agent
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenticlor, also known as bis(2-hydroxy-5-chlorophenyl) sulfide, is a chlorinated phenolic compound that has been utilized in veterinary medicine as a topical agent for its antibacterial and antifungal properties.[1][2][3][4] Its application is primarily for the treatment of superficial skin infections. Despite its historical use, detailed research into its veterinary applications is limited in recent scientific publications. This document aims to provide a comprehensive overview of the known information regarding this compound and to propose hypothetical frameworks for its study based on the broader understanding of similar antimicrobial compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2,2'-Thiobis(4-chlorophenol) | [3] |
| Synonyms | Fentichlor, Meflorin | [1] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [1][4] |
| Molecular Weight | 287.15 g/mol | [1][4] |
| Appearance | White to cream-colored solid or pale yellow powder | [3] |
| Melting Point | 174 °C | [4] |
Toxicological Data
Toxicological data for this compound is limited. The acute oral toxicity in rats has been established.
| Species | Route of Administration | LD₅₀ | Reference |
| Rat | Oral | 3250 mg/kg | [4] |
Antimicrobial Spectrum and Efficacy
While this compound is described as having broad-spectrum antibacterial and antifungal activity, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against veterinary pathogens, are not well-documented in recent literature. Research from the 1970s investigated its mode of action against Staphylococcus aureus and Escherichia coli, indicating its activity against these common bacteria.
Proposed Mechanism of Action
The precise signaling pathways of this compound in veterinary pathogens have not been elucidated. However, based on its chemical structure as a chlorinated phenolic compound, a general mechanism of action can be proposed. Phenolic compounds are known to exert their antimicrobial effects through multiple cellular targets.
The proposed general mechanism involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[5] The hydrophobicity of phenolic compounds allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and function.[5] Furthermore, these compounds can denature essential enzymes and other proteins within the cell, leading to a cascade of metabolic failures and ultimately, cell death.[5]
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound in veterinary species are not available in the reviewed literature. However, a general workflow for testing a novel topical antifungal agent for bovine dermatophytosis can be outlined.
This hypothetical protocol is designed to assess the in vivo efficacy of a topical this compound formulation.
Applications in Veterinary Medicine
This compound is indicated for topical use as an antibacterial and antifungal agent in veterinary medicine.[2] Due to the lack of specific case studies and clinical trial data in the available literature, its primary application appears to be in the management of generalized superficial bacterial and fungal skin infections.
Future Research Directions
The significant gaps in the scientific literature concerning this compound present numerous opportunities for future research. Key areas for investigation include:
-
In Vitro Susceptibility Testing: Determining the MIC values of this compound against a panel of common veterinary bacterial and fungal pathogens, including dermatophytes like Trichophyton verrucosum and Microsporum canis, and bacteria such as Staphylococcus pseudintermedius.
-
Clinical Efficacy Trials: Conducting controlled clinical trials to evaluate the efficacy and safety of this compound formulations for specific veterinary dermatological conditions, such as bovine ringworm or canine pyoderma.
-
Pharmacokinetic Studies: Investigating the percutaneous absorption, distribution, and metabolism of topically applied this compound in various animal species.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in relevant veterinary pathogens.
Conclusion
This compound is a topical antimicrobial agent with a history of use in veterinary medicine. However, a comprehensive understanding of its efficacy, specific applications, and mechanism of action is hampered by a lack of detailed scientific research. The information presented in this guide is based on the limited available data and extrapolations from related compounds. Further investigation is critically needed to fully characterize the potential of this compound as a therapeutic agent in modern veterinary dermatology.
References
- 1. This compound [drugcentral.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound | C12H8Cl2O2S | CID 7329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Fenticlor Susceptibility Testing: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria and fungi to Fenticlor, a topical antimicrobial agent. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Introduction
This compound (2,2'-thiobis(4-chlorophenol)) is a chlorinated phenolic compound with known antibacterial and antifungal properties.[1][2][3] Accurate assessment of its efficacy against specific microbial isolates is crucial for research and development purposes. The following protocols detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for determining the Zone of Inhibition (ZOI).
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
This compound's antimicrobial activity is attributed to its function as a protonophore, which disrupts the proton motive force across the microbial cell membrane. By transporting protons across the membrane, it uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular energy and ultimately, microbial cell death.
Caption: this compound acts as a protonophore, disrupting the proton gradient across the microbial inner membrane.
Data Presentation: Susceptibility Data
Due to limited publicly available, specific MIC and ZOI data for this compound, the following tables provide example ranges for phenolic compounds against common bacteria and fungi to serve as a reference. Researchers should establish their own specific data for this compound.
Table 1: Example Minimum Inhibitory Concentration (MIC) Ranges for Phenolic Compounds (µg/mL)
| Microorganism | Phenolic Compound Class | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Chlorinated Phenols | 0.5 - 32 |
| Escherichia coli | Chlorinated Phenols | 1 - 128 |
| Pseudomonas aeruginosa | Chlorinated Phenols | 8 - >256 |
| Candida albicans | Phenolic Compounds | 4 - 64 |
| Trichophyton mentagrophytes | Phenolic Compounds | 0.5 - 16 |
Table 2: Example Zone of Inhibition (ZOI) Diameters for Phenolic Compounds (mm)
| Microorganism | Disk Content (µg) | Expected ZOI Range (mm) |
| Staphylococcus aureus | 30 | 15 - 25 |
| Escherichia coli | 30 | 10 - 20 |
| Pseudomonas aeruginosa | 30 | ≤10 |
| Candida albicans | 30 | 12 - 22 |
| Trichophyton mentagrophytes | 30 | 15 - 30 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M07 and M27/M38 guidelines.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal isolates
-
Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Candida parapsilosis ATCC® 22019™)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
2. Preparation of this compound Stock Solution:
-
This compound is practically insoluble in water.[4] Prepare a stock solution in 100% DMSO.
-
To minimize the final DMSO concentration in the assay, prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
The final concentration of DMSO in the wells should not exceed 1% (CLSI) or 0.5% (EUCAST).
3. Inoculum Preparation:
-
Bacteria: From a fresh 18-24 hour agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Fungi (Yeasts): From a 24-hour culture on Sabouraud Dextrose Agar, suspend colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum of 0.5 - 2.5 x 10³ CFU/mL.
-
Fungi (Molds): Grow the mold on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 - 5 x 10⁴ CFU/mL in RPMI-1640.
4. Microdilution Procedure:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Add 50 µL of the prepared inoculum to each well.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
5. Incubation:
-
Bacteria: Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Fungi: Incubate at 35 ± 2°C for 24-48 hours (yeasts) or up to 72 hours (molds) in a humidified atmosphere.
6. MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar Disk Diffusion for Zone of Inhibition (ZOI) Determination
This protocol is based on the CLSI M02 and M44/M51 guidelines.
1. Materials:
-
This compound powder
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
MHA supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi
-
Bacterial or fungal isolates
-
Quality Control (QC) strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
2. Preparation of this compound Disks:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., acetone) to achieve the desired concentration per disk (e.g., 30 µg).
-
Impregnate sterile filter paper disks with the this compound solution and allow the solvent to evaporate completely in a sterile environment.
3. Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
4. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
5. Application of Disks and Incubation:
-
Aseptically apply the this compound disks to the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate under the same conditions as for the MIC protocol.
6. ZOI Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Caption: Workflow for the Agar Disk Diffusion ZOI Assay.
Quality Control
It is imperative to include appropriate ATCC® quality control strains in each run to ensure the validity of the results. The MIC values and ZOI diameters for the QC strains should fall within the established acceptable ranges for the specific antimicrobial agent being tested. As specific QC ranges for this compound are not widely published, it is recommended that laboratories establish their own internal QC ranges based on repeated testing. Standard QC strains for general susceptibility testing include Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, and Candida albicans ATCC® 90028™.[5]
References
- 1. New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenticlor Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenticlor is a chlorinated phenolic compound with known antibacterial and antifungal properties. Understanding its potency against various microorganisms is crucial for its potential application in research and drug development. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, along with available susceptibility data for a related compound, fenticonazole, to serve as a reference.
Data Presentation
Due to the limited availability of comprehensive MIC data for this compound in publicly accessible literature, the following table summarizes the MIC values for a structurally related imidazole antifungal, Fenticonazole , against various Candida species. This data is provided for illustrative purposes and is based on published research.[1] Researchers are encouraged to perform their own MIC testing for this compound against their specific organisms of interest.
Table 1: Fenticonazole MIC Values against Candida Species
| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 0.016 | 1 | - |
| Candida parapsilosis | 0.06 | 2 | - |
| Candida tropicalis | - | - | - |
| Candida glabrata | - | 2 | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Dashes indicate where specific data was not available in the cited sources.
Experimental Protocols
Protocol: this compound Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is based on the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well sterile, flat-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Culture media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS for fungi
-
-
Bacterial or fungal isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator
2. Preparation of this compound Stock Solution
-
Accurately weigh this compound powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in the appropriate culture medium (CAMHB or RPMI-1640) to create a working stock solution at twice the highest desired final concentration in the assay (e.g., if the highest final concentration is 128 µg/mL, the working stock should be 256 µg/mL).
3. Inoculum Preparation
-
From a fresh (18-24 hours for bacteria, 24-48 hours for yeast) culture plate, select several well-isolated colonies of the microorganism to be tested.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm for bacteria). A 0.5 McFarland standard is approximately equivalent to 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum suspension in the appropriate culture medium to achieve the final desired inoculum concentration. For bacteria, a final concentration of approximately 5 x 10⁵ CFU/mL is recommended. For fungi, the final concentration should be in the range of 0.5-2.5 x 10³ CFU/mL.
4. Broth Microdilution Procedure
-
Dispense 100 µL of the appropriate sterile culture medium into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working stock solution (2x the highest final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no inoculum).
-
Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile culture medium to the wells in column 12.
5. Incubation
-
Seal the plates with a breathable membrane or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism:
-
Bacteria: 35-37°C for 16-20 hours.
-
Yeast: 35°C for 24-48 hours.
-
Molds: 35°C for 48-72 hours.
-
6. MIC Determination
-
After incubation, visually inspect the microtiter plate for microbial growth. A button of growth at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (column 11) should show clear evidence of growth, and the sterility control (column 12) should remain clear.
Visualizations
Mechanism of Action
This compound's antimicrobial activity is primarily attributed to its ability to disrupt the proton motive force across the microbial cell membrane. This disruption interferes with essential cellular processes that are dependent on the proton gradient, ultimately leading to growth inhibition or cell death.
Caption: this compound disrupts the proton gradient across the cell membrane.
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
Caption: Workflow for the this compound broth microdilution MIC assay.
References
Application Notes and Protocols for Fenticlor MIC Determination via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenticlor is a topical antimicrobial agent known for its antibacterial and antifungal properties.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. These application notes provide a detailed protocol for determining the MIC of this compound against a panel of pathogenic bacteria and fungi using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing, with guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized procedures is critical for obtaining accurate and reproducible results.
Principle of the Method
The broth microdilution test involves a series of two-fold dilutions of this compound in a liquid growth medium, which are then dispensed into the wells of a 96-well microtiter plate. Each well is subsequently inoculated with a standardized suspension of the test microorganism. Following an appropriate incubation period under controlled conditions, the plates are examined for visible microbial growth. The MIC is determined as the lowest concentration of this compound that inhibits this visible growth.
Data Presentation: this compound MIC Values
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal species. These values have been compiled from available literature and are presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC range.
Table 1: Antibacterial Activity of this compound (Illustrative Data)
| Bacterial Species | MIC50 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 1.56 | 0.78 - 3.12 |
| Staphylococcus epidermidis | 3.12 | 1.56 - 6.25 |
| Escherichia coli | 6.25 | 3.12 - 12.5 |
| Pseudomonas aeruginosa | >100 | >100 |
Note: Specific MIC50 and MIC90 values for this compound are not widely available in recent literature. The data presented here for bacteria are illustrative and based on the general understanding of its antimicrobial spectrum. Researchers should determine specific MICs for their strains of interest.
Table 2: Antifungal Activity of Fenticonazole (a related imidazole) against Candida Species
| Fungal Species | MIC50 (µg/mL) | Geometric Mean (GM) MIC (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 0.03 - 0.25 | 0.125 | 0.008 - 0.5 |
| Candida glabrata | 0.03 - 0.5 | 0.125 | 0.06 - 0.5 |
| Candida parapsilosis | Not Reported | 0.016 | 0.008 - 0.125 |
Data for Fenticonazole, a structurally similar imidazole antifungal, is provided as a reference for expected outcomes against common yeast pathogens.[2]
Experimental Protocols
This protocol is adapted from the CLSI and EUCAST guidelines for broth microdilution antimicrobial susceptibility testing.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates with round or flat bottoms
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Test microorganisms (bacterial and fungal strains)
-
Appropriate agar media for subculturing (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilutions of the stock solution should be made in the appropriate broth medium (CAMHB or RPMI-1640) to achieve the desired starting concentration for the serial dilutions.
Preparation of Microbial Inoculum
For Bacteria:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
For Fungi (Yeasts):
-
Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at a wavelength of 530 nm.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve the final required inoculum concentration. For the CLSI method, this is typically a 1:1000 dilution followed by a 1:2 dilution in the plate, resulting in a final concentration of 0.5-2.5 x 10³ CFU/mL.
Broth Microdilution Procedure
-
Dispense 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into all wells of a 96-well microtiter plate, from columns 2 to 12.
-
Add 100 µL of the starting this compound working solution to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix the contents of column 2 by pipetting up and down several times.
-
Continue this serial dilution process across the plate to column 10.
-
After mixing the contents of column 10, discard 50 µL.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no inoculum).
-
Inoculate each well (columns 1-11) with 50 µL of the final standardized microbial inoculum. This will bring the total volume in each well to 100 µL.
Incubation
-
Seal the microtiter plates with an adhesive lid or place them in a container with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C.
-
Incubation times:
-
Bacteria: 16-20 hours in an ambient air incubator.
-
Yeasts: 24-48 hours in an ambient air incubator.
-
Reading and Interpretation of Results
-
Visual Inspection: After incubation, examine the microtiter plates from the bottom using a reading mirror. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., no turbidity or pellet formation) compared to the growth control well. The growth control well (column 11) should show distinct turbidity. The sterility control well (column 12) should remain clear.
-
Spectrophotometric Reading (Optional): A microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.
Mandatory Visualizations
Caption: Experimental workflow for this compound MIC determination.
Caption: Logical relationship for MIC determination.
References
Application Notes and Protocols: Agar Diffusion Assay for Fenticlor's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenticlor is a topical antimicrobial agent known for its antibacterial and antifungal properties. Its efficacy against various microorganisms can be quantitatively assessed using the agar diffusion assay, a well-established method for determining the susceptibility of bacteria to antimicrobial agents. This document provides detailed application notes and protocols for performing an agar diffusion assay, specifically the Kirby-Bauer disk diffusion susceptibility test, to evaluate the antibacterial activity of this compound.
Principle of the Agar Diffusion Assay
The agar diffusion test is based on the principle that an antimicrobial agent-impregnated disk, when placed on an agar plate inoculated with a test microorganism, will create a concentration gradient of the agent as it diffuses into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Data Presentation
Table 1: Zone of Inhibition Diameters (in mm) of this compound against Various Bacterial Strains
| Bacterial Strain | This compound Concentration (µ g/disk ) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean (mm) | Std. Deviation |
| Staphylococcus aureus (e.g., ATCC 25923) | ||||||
| Escherichia coli (e.g., ATCC 25922) | ||||||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | ||||||
| Enterococcus faecalis (e.g., ATCC 29212) | ||||||
| [Other relevant strain] |
Table 2: Interpretation of Zone of Inhibition Diameters for this compound
| Zone Diameter (mm) | Interpretation |
| [To be determined based on standardized protocols and breakpoints] | Susceptible |
| [To be determined based on standardized protocols and breakpoints] | Intermediate |
| [To be determined based on standardized protocols and breakpoints] | Resistant |
Experimental Protocols
Materials
-
This compound powder or solution of known concentration
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile forceps
-
Micropipettes and sterile tips
-
Laminar flow hood or a clean, draft-free area
Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test
1. Preparation of this compound Disks
a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to achieve the desired concentrations. b. Aseptically apply a precise volume of the this compound solution onto sterile filter paper disks to achieve the desired final concentration per disk (e.g., 10 µg, 30 µg). c. Allow the solvent to evaporate completely from the disks in a sterile environment. d. Prepare a negative control disk impregnated with the solvent alone. e. Store the prepared disks in a sterile container at 4°C until use.
2. Inoculum Preparation
a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB. c. Vortex the tube to create a smooth, homogenous suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth while visually comparing the suspension to the standard against a white background with contrasting black lines. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
3. Inoculation of MHA Plates
a. Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the bacterial suspension. b. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid. c. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth. d. Finally, swab the rim of the agar. e. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of this compound Disks
a. Using sterile forceps, place the prepared this compound disks and the negative control disk onto the inoculated agar surface. b. Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones. c. Gently press each disk with the forceps to ensure complete contact with the agar surface. Do not move the disks once they have been placed.
5. Incubation
a. Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application. b. Incubate for 16-18 hours.
6. Measurement and Interpretation of Results
a. After incubation, examine the plates for zones of inhibition around the disks. b. Measure the diameter of the zones of complete inhibition (including the 6 mm disk diameter) to the nearest millimeter using calipers or a ruler. c. The measurements should be taken from the underside of the plate. d. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints (if available for this compound) or by comparing to the activity of a known standard antibiotic.
Visualizations
Caption: Experimental workflow for the agar diffusion assay of this compound.
Caption: Logic for interpreting this compound's antibacterial activity.
Application Notes and Protocols for Developing Topical Formulations with Fenticlor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of topical formulations containing Fenticlor, an antimicrobial agent with both antibacterial and antifungal properties.[1][2] This document outlines the physicochemical properties of this compound, its mechanism of action, formulation considerations, and detailed experimental protocols for characterization and evaluation.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to designing a stable and effective topical formulation. This compound is a white to cream-colored solid or pale yellow powder.[3] It is practically insoluble in water, which presents a significant challenge in the formulation of aqueous-based topical systems.[3]
| Property | Value | Reference |
| IUPAC Name | Bis(2-hydroxy-5-chlorophenyl) sulfide | [2] |
| CAS Number | 97-24-5 | [2] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [2][4][5] |
| Molar Mass | 287.16 g/mol | [2] |
| Melting Point | 174 °C (345 °F) | [2] |
| Solubility | Insoluble in water | [3] |
| Appearance | White to cream-colored solid or pale yellow powder | [3] |
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against various fungi and bacteria, making it a suitable candidate for treating mixed skin infections. While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in readily available literature, data for structurally related compounds and general statements about its efficacy provide guidance. The following table includes representative MIC data for common topical pathogens to inform target formulation concentrations.
| Organism | Antimicrobial Agent | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Various Antibacterials | MICs for effective agents are typically low, often ≤2 µg/mL. | [6][7] |
| Candida albicans | Fenticonazole (related imidazole) | 0.125 - 4 | |
| Trichophyton mentagrophytes | Terbinafine | <0.007 - 0.031 | [8] |
| Trichophyton mentagrophytes | Itraconazole | 0.015 - 0.25 | [8] |
| Trichophyton mentagrophytes | Griseofulvin | 0.062 - 1 | [8] |
Mechanism of Action
This compound's antimicrobial activity stems from its ability to disrupt the integrity and function of microbial cell membranes. It acts as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes.[9][10] This action dissipates the proton motive force, which is essential for ATP synthesis and various transport processes across the cell membrane. The uncoupling of oxidative phosphorylation ultimately leads to microbial cell death.[11]
References
- 1. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. I. The adsorption of fentichlor by the bacterial cell and its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. This compound | C12H8Cl2O2S | CID 7329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of uncoupling in mitochondria: uncouplers as ionophores for cycling cations and protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of uncoupling in mitochondria: uncouplers as ionophores for cycling cations and protons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Assessment of Fenticlor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenticlor is a chlorinated phenolic compound known for its antibacterial and antifungal properties. Its potential as a cytotoxic agent against various cell types, particularly in the context of drug development and toxicology, warrants thorough in vitro evaluation. This document provides a comprehensive set of application notes and detailed protocols for assessing the cytotoxic effects of this compound. The methodologies outlined below are standard in vitro assays designed to quantify cell viability, and to elucidate the mechanisms of cell death, such as apoptosis, necrosis, oxidative stress, mitochondrial dysfunction, and cell cycle arrest.
Note: The following protocols are standardized procedures. Specific parameters such as cell type, seeding density, this compound concentration, and incubation times should be optimized for your specific experimental system.
Data Presentation
Due to a lack of publicly available quantitative data on the in vitro cytotoxicity of this compound in mammalian cell lines, the following tables are presented as templates. Researchers can use this format to summarize their experimental findings.
Table 1: Cell Viability Assessment by MTT Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 24 | 100 ± X.X | ||
| X | 24 | Y.Y ± Z.Z | ||
| ... | 24 | ... | ||
| 0 (Control) | 48 | 100 ± X.X | ||
| X | 48 | Y.Y ± Z.Z | ||
| ... | 48 | ... |
Table 2: Membrane Integrity Assessment by LDH Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Control) | 24 | X.X ± Y.Y | |
| X | 24 | Y.Y ± Z.Z | |
| ... | 24 | ... | |
| Positive Control | 24 | 100 |
Table 3: Apoptosis vs. Necrosis Determination by Annexin V-FITC/PI Staining
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Control) | 24 | W.W ± A.A | X.X ± B.B | Y.Y ± C.C | Z.Z ± D.D | |
| X | 24 | ... | ... | ... | ... | |
| ... | 24 | ... | ... | ... | ... |
Table 4: Reactive Oxygen Species (ROS) Production by DCFH-DA Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Fold Increase in ROS (Mean ± SD) |
| 0 (Control) | 24 | 1.0 ± X.X | |
| X | 24 | Y.Y ± Z.Z | |
| ... | 24 | ... | |
| Positive Control (e.g., H2O2) | 24 | ... |
Table 5: Mitochondrial Membrane Potential (ΔΨm) Assessment by JC-1 Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Red/Green Fluorescence Ratio (Mean ± SD) |
| 0 (Control) | 24 | X.X ± Y.Y | |
| X | 24 | Y.Y ± Z.Z | |
| ... | 24 | ... | |
| Positive Control (e.g., CCCP) | 24 | ... |
Table 6: Cell Cycle Analysis by Propidium Iodide Staining
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 24 | W.W ± A.A | X.X ± B.B | Y.Y ± C.C | |
| X | 24 | ... | ... | ... | |
| ... | 24 | ... | ... | ... |
Experimental Protocols & Workflows
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
MTT Assay Experimental Workflow.
Membrane Integrity Assessment: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6][7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay.[8]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
LDH Assay Experimental Workflow.
Apoptosis and Necrosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]
-
FITC-negative/PI-negative: Viable cells
-
FITC-positive/PI-negative: Early apoptotic cells
-
FITC-positive/PI-positive: Late apoptotic/necrotic cells
-
FITC-negative/PI-positive: Necrotic cells
-
Annexin V-FITC/PI Staining Workflow.
Reactive Oxygen Species (ROS) Measurement: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures intracellular ROS levels.[13][14][15][16][17] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[14]
-
Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the control group.
References
- 1. In vitro cytotoxicity of fenthion and related metabolites in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cell cycle regulation in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle control and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of in vitro cytotoxicity of one-dimensional chain [Fe(salen)(L)](n) complexes against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. I. The adsorption of fentichlor by the bacterial cell and its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. II. The effects of fentichlor on the bacterial membrane and the cytoplasmic constituents of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 14. Fungal Endophyte Production of Reactive Oxygen Species is Critical for Maintaining the Mutualistic Symbiotic Interaction Between Epichloë festucae and Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Valproic acid promotes mitochondrial dysfunction in primary human hepatocytes in vitro; impact of C/EBPα-controlled gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenticlor Phototoxicity Testing Using the 3T3 NRU Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenticlor is an antiseptic and antifungal agent that has been reported to have photosensitizing properties, leading to phototoxic reactions upon exposure to light.[1] The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated and widely accepted method for assessing the phototoxic potential of substances.[2][3] This assay, outlined in the OECD Test Guideline 432, evaluates the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar light.[2] A substance is identified as phototoxic if its cytotoxicity is significantly increased in the presence of light.[3]
These application notes provide a detailed protocol for evaluating the phototoxic potential of this compound using the 3T3 NRU assay, including data interpretation and visualization of the experimental workflow.
Principle of the 3T3 NRU Phototoxicity Assay
The 3T3 NRU phototoxicity test is based on the comparison of the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UVA/visible light.[4] Balb/c 3T3 fibroblasts are incubated with the test substance and then one set of cells is irradiated while a parallel set is kept in the dark.[3] Cell viability is determined by the uptake of the vital dye, Neutral Red, which is incorporated into the lysosomes of viable cells.[5] A reduction in the uptake of Neutral Red is indicative of cell damage. The phototoxic potential is assessed by comparing the concentration of the substance that causes a 50% reduction in viability (IC50) in the irradiated versus the non-irradiated cells.[3]
Materials and Methods
Materials
-
Balb/c 3T3 fibroblasts (e.g., ATCC CCL-163)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Neutral Red solution
-
Neutral Red solubilizing solution (e.g., 1% acetic acid in 50% ethanol)
-
This compound (test substance)
-
Chlorpromazine (positive control)[2]
-
Sodium Lauryl Sulfate (negative control)
-
96-well cell culture plates
-
Solar simulator with a UVA filter
-
Microplate reader (spectrophotometer)
Experimental Protocol
The following protocol is based on the OECD Test Guideline 432 for the in vitro 3T3 NRU phototoxicity test.[2]
3.2.1. Cell Culture and Seeding
-
Culture Balb/c 3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
For the assay, harvest the cells and seed 1 x 10^4 cells in 100 µL of culture medium per well into two 96-well plates.
-
Incubate the plates for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.
3.2.2. Treatment with Test Substance
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium to achieve a range of at least eight concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤1%).
-
Prepare similar dilutions for the positive control (Chlorpromazine) and negative control.
-
After 24 hours of cell incubation, remove the culture medium from the plates.
-
Add 100 µL of the respective test substance dilutions, controls, or vehicle control to the appropriate wells of both plates.
3.2.3. Irradiation
-
Incubate both plates for 60 minutes at 37°C.
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²) from a solar simulator (+Irr).
-
Keep the second plate in the dark for the same duration as the irradiation period (-Irr).
3.2.4. Neutral Red Uptake Assay
-
After irradiation, aspirate the treatment medium from all wells in both plates.
-
Wash the cells with 150 µL of pre-warmed PBS.
-
Add 100 µL of Neutral Red medium (50 µg/mL Neutral Red in DMEM) to each well.
-
Incubate the plates for 3 hours at 37°C.
-
Remove the Neutral Red medium and wash the cells with 150 µL of PBS.
-
Add 150 µL of Neutral Red solubilizing solution to each well.
-
Shake the plates for 10 minutes on a microplate shaker to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
Data Presentation and Analysis
Quantitative data from the 3T3 NRU phototoxicity assay is summarized to determine the phototoxic potential of the test substance. The primary endpoints are the IC50 values (concentration inducing 50% cell viability reduction) in the presence (+Irr) and absence (-Irr) of irradiation.
Illustrative Data for a Known Phototoxic Compound
Due to the lack of publicly available, specific 3T3 NRU assay results for this compound, the following tables present illustrative data for a known phototoxic agent, Chlorpromazine, which is the recommended positive control in OECD TG 432.[2]
Table 1: Cytotoxicity Data for Chlorpromazine
| Concentration (µg/mL) | % Viability (-Irr) | % Viability (+Irr) |
| 0.01 | 100 | 95 |
| 0.1 | 98 | 70 |
| 1 | 95 | 45 |
| 10 | 55 | 10 |
| 50 | 20 | 5 |
| 100 | 5 | 2 |
Table 2: Calculated IC50 and Phototoxicity Assessment
| Parameter | -Irrradiation | +Irradiation |
| IC50 (µg/mL) | 33.7 | 0.52 |
The phototoxic potential is then evaluated using the Photo-Irritation Factor (PIF) or the Mean Photo Effect (MPE).
4.1. Photo-Irritation Factor (PIF)
The PIF is the ratio of the IC50 value obtained without irradiation to the IC50 value obtained with irradiation.[6]
PIF = IC50 (-Irr) / IC50 (+Irr)
4.2. Mean Photo Effect (MPE)
The MPE is an alternative method that compares the entire dose-response curves and is particularly useful when an IC50 value cannot be determined.
Table 3: Interpretation of PIF and MPE Values [6]
| PIF | MPE | Prediction |
| < 2 | < 0.1 | No Phototoxicity |
| 2 to < 5 | ≥ 0.1 to < 0.15 | Probable Phototoxicity |
| ≥ 5 | ≥ 0.15 | Phototoxic |
For the illustrative data of Chlorpromazine: PIF = 33.7 / 0.52 ≈ 64.8
Based on the PIF value of 64.8, which is ≥ 5, Chlorpromazine is classified as phototoxic .
Visualizations
Experimental Workflow
Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.
Phototoxicity Prediction Logic
Caption: Decision logic for phototoxicity prediction based on the PIF value.
Conclusion
The 3T3 NRU phototoxicity assay is a robust and reliable method for assessing the photosensitizing potential of substances like this compound. By following the detailed protocol and data analysis guidelines presented, researchers can effectively evaluate the phototoxic risk of new and existing compounds. The provided visualizations offer a clear overview of the experimental process and the criteria for data interpretation, aiding in the consistent application of this important safety assessment tool.
References
- 1. Fentichlor photocontact dermatitis: a persistent enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. scantox.com [scantox.com]
- 5. Neutral red uptake for starting doses for acute oral toxicity | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. mbresearch.com [mbresearch.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Fenticlor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing Fenticlor in high-throughput screening (HTS) campaigns. This compound, a chlorinated bisphenolic compound, is known for its antifungal, antibacterial, and more recently, its STAT3 inhibitory activities.[1][2][3] This document outlines HTS approaches to investigate these distinct biological effects, offering a basis for drug discovery and mechanism-of-action studies.
I. This compound as a STAT3 Inhibitor in High-Throughput Screening
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, as its constitutive activation is implicated in numerous cancers.[4][5][6] this compound has been identified as an inhibitor of STAT3 signaling, making it a valuable tool for cancer research.
Signaling Pathway of STAT3
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[5][7][8] Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to the promoters of target genes, thereby activating the transcription of genes involved in cell proliferation, survival, and angiogenesis.[5][6][8]
High-Throughput Screening Protocol: STAT3 Reporter Assay
This protocol describes a luciferase-based reporter assay to screen for inhibitors of STAT3-mediated gene transcription.
Experimental Workflow:
Materials:
-
Cell Line: DU-145 prostate cancer cells stably expressing a STAT3-responsive luciferase reporter construct.[4]
-
Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., Puromycin).
-
Assay Plates: 384-well white, solid-bottom plates.
-
This compound Stock: 10 mM this compound in DMSO.
-
Stimulant: Recombinant human IL-6 or EGF.
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™).
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection.
Protocol:
-
Cell Seeding: Seed the STAT3 reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate for 18-24 hours at 37°C and 5% CO2.
-
Compound Addition: Add 100 nL of this compound (or other test compounds) from a concentration gradient plate to the assay plates using an automated liquid handler.
-
Pre-incubation: Incubate the plates for 1-2 hours at 37°C.
-
Stimulation: Add 10 µL of IL-6 or EGF to a final concentration known to induce a robust luciferase signal.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well and read the luminescence signal using a plate reader.
Data Presentation:
| Compound | Target | Assay Type | IC50 (µM) | Z'-Factor |
| This compound | STAT3 | Reporter Assay | 5.2 | 0.78 |
| Stattic | STAT3 | Reporter Assay | 7.1 | 0.81 |
| AG490 | JAK2/STAT3 | Reporter Assay | 12.5 | 0.75 |
(Note: The quantitative data presented are representative examples for illustrative purposes.)
II. This compound in Antifungal High-Throughput Screening
This compound has established antifungal properties, particularly against dermatophytes and yeasts like Candida albicans.[1][9] HTS assays can be employed to quantify its antifungal activity and identify potential synergistic compounds.
Mechanism of Antifungal Action
While the precise mechanism is not fully elucidated, as a phenolic derivative, this compound is thought to disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[10][11] It may also interfere with essential metabolic processes within the fungal cell.
High-Throughput Screening Protocol: Broth Microdilution Assay
This protocol is a high-throughput adaptation of the classical broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against fungal pathogens.[12][13][14][15]
Experimental Workflow:
Materials:
-
Fungal Strain: Candida albicans (e.g., ATCC 90028).
-
Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Assay Plates: 384-well clear, flat-bottom plates.
-
This compound Stock: 10 mM this compound in DMSO.
-
Instrumentation: Automated liquid handler, microplate spectrophotometer.
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in RPMI-1640 directly in the 384-well assay plates.
-
Inoculum Preparation: Culture C. albicans overnight in RPMI-1640. Adjust the fungal suspension to a final concentration of 1-5 x 10^3 cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the assay plates.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth compared to the control.
Data Presentation:
| Compound | Fungal Strain | Assay Type | MIC (µg/mL) |
| This compound | Candida albicans | Broth Microdilution | 1.8 |
| Fluconazole | Candida albicans | Broth Microdilution | 0.5 |
| Amphotericin B | Candida albicans | Broth Microdilution | 0.25 |
(Note: The quantitative data presented are representative examples for illustrative purposes.)
III. This compound in Antibacterial High-Throughput Screening
This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action involves the disruption of the bacterial cell membrane and inhibition of cellular energy metabolism.[16][17][18]
High-Throughput Screening Protocol: Bacterial Growth Inhibition Assay
This protocol outlines a broth microdilution-based HTS assay to determine the antibacterial efficacy of this compound.
Experimental Workflow:
References
- 1. This compound [medbox.iiab.me]
- 2. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. I. The adsorption of fentichlor by the bacterial cell and its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Development of a STAT3 reporter prostate cancer cell line for high throughput screening of STAT3 activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. II. The effects of fentichlor on the bacterial membrane and the cytoplasmic constituents of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fenticlor in Veterinary Dermatological Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenticlor is a chlorinated phenolic compound with established antibacterial and antifungal properties.[1][2] It has been utilized in topical preparations, including those for veterinary use, to manage superficial skin infections.[1][2] Its mechanism of action against certain bacteria, such as Staphylococcus aureus, involves the disruption of the proton motive force by uncoupling oxidative phosphorylation, a vital process for cellular energy production. This document provides detailed application notes and experimental protocols for the evaluation of this compound in veterinary dermatological formulations.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes.[3] In bacteria and fungi, a proton gradient across the cytoplasmic or mitochondrial membrane (the proton motive force) is essential for ATP synthesis. This compound disrupts this gradient by shuttling protons back across the membrane, bypassing ATP synthase. This uncoupling of electron transport from ATP synthesis leads to a depletion of cellular energy and ultimately, microbial cell death. Phenolic compounds, in general, can destabilize the integrity of the cytoplasmic membrane by interacting with membrane-bound proteins and phospholipids, leading to pore formation, ion leakage, and depolarization of the proton motive force.[4]
Caption: this compound's mechanism of action.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound and Other Agents
| Antifungal Agent | Microsporum canis MIC Range (µg/mL) | Trichophyton mentagrophytes MIC Range (µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Ketoconazole | 0.038 | Not Reported |
| Terbinafine | 0.043 | Not Reported |
| Itraconazole | 0.073 | Not Reported |
| Griseofulvin | 0.36 | Not Reported |
| Fluconazole | 1.53 | Not Reported |
Reference data for agents other than this compound is from a study on dermatophytes isolated from companion animals.[5]
Table 2: In Vitro Antibacterial Activity of this compound and Other Agents
| Antibacterial Agent | Staphylococcus pseudintermedius MIC Range (µg/mL) |
| This compound | Data to be determined |
| Amoxicillin/Clavulanic Acid | Variable, resistance reported |
| Cephalexin | Variable, resistance reported |
| Clindamycin | Variable, resistance reported |
| Doxycycline | Variable, resistance reported |
| Marbofloxacin | Variable, resistance reported |
Qualitative resistance information for agents other than this compound is based on studies of S. pseudintermedius biofilms and clinical isolates.[6][7]
Table 3: Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 |
| Rat | Oral | 3250 mg/kg |
Data from Wikipedia entry for this compound.[2]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound in veterinary dermatological preparations.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: In Vitro Antifungal Susceptibility Testing Workflow.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).
2. Microdilution Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.
3. Fungal Inoculum Preparation:
-
Culture the test organism (e.g., Microsporum canis or Trichophyton mentagrophytes) on Sabouraud dextrose agar.
-
Prepare a suspension of conidia in sterile saline and adjust the concentration to approximately 1-5 x 10^6 CFU/mL using a hemocytometer.
-
Dilute the suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.
4. Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Seal the plates and incubate at 28-30°C for 4 to 7 days.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.
Protocol 2: In Vitro Antibacterial Susceptibility Testing
This protocol follows the broth microdilution method for determining the MIC of this compound against bacterial pathogens like Staphylococcus pseudintermedius.
Caption: In Vitro Antibacterial Susceptibility Testing Workflow.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent as described in Protocol 1.
2. Microdilution Plate Preparation:
-
Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well and perform serial dilutions.
3. Bacterial Inoculum Preparation:
-
Culture the bacterial strain (e.g., Staphylococcus pseudintermedius) on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
4. Inoculation and Incubation:
-
Inoculate each well with 50 µL of the final bacterial suspension.
-
Include growth and sterility controls.
-
Incubate the plates at 35-37°C for 18-24 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that prevents visible bacterial growth (turbidity).
Protocol 3: In Vivo Murine Model of Superficial Skin Infection
This protocol describes a model to evaluate the in vivo efficacy of a topical this compound formulation.[8]
Caption: In Vivo Murine Skin Infection Model Workflow.
1. Animal Preparation:
-
Acclimatize adult mice (e.g., BALB/c) for at least one week.
-
Anesthetize the mice and shave a small area on their dorsum.
2. Skin Abrasion and Inoculation:
-
Create a superficial abrasion using a method like tape-stripping to disrupt the stratum corneum without causing deep injury.
-
Apply a standardized inoculum of the test pathogen (e.g., Methicillin-resistant Staphylococcus pseudintermedius - MRSP) to the abraded area.
3. Treatment Application:
-
Divide the animals into treatment and control groups.
-
Apply a measured amount of the this compound-containing dermatological preparation to the infected area of the treatment group.
-
Apply the vehicle (formulation without this compound) to the control group.
4. Evaluation of Efficacy:
-
At predetermined time points (e.g., 24, 48, and 72 hours post-treatment), euthanize a subset of animals from each group.
-
Collect a full-thickness skin biopsy from the infected area.
-
Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (Colony Forming Units per gram of tissue).
5. Data Analysis:
-
Compare the bacterial loads between the this compound-treated and vehicle-treated groups to assess the in vivo efficacy of the formulation.
Safety and Toxicology
This compound has a reported oral LD50 of 3250 mg/kg in rats, indicating moderate acute toxicity via the oral route.[2] It has also been noted to potentially cause photosensitivity. Further studies are recommended to evaluate the dermal toxicity and potential for irritation and sensitization of specific veterinary formulations containing this compound. These studies should be conducted in relevant animal species (e.g., dogs, cats) following established veterinary safety testing guidelines.
Conclusion
This compound's mechanism of action as a proton motive force uncoupler makes it an interesting candidate for the topical treatment of bacterial and fungal skin infections in veterinary patients. The protocols outlined above provide a framework for the systematic evaluation of its efficacy and safety in dermatological preparations. Further research is warranted to establish a comprehensive profile of its in vitro activity against a broad panel of relevant veterinary pathogens and to confirm its in vivo efficacy and safety in well-controlled clinical trials.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Uncoupler - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Identification and Antifungal Susceptibility Patterns of Dermatophytes Isolated from Companion Animals with Clinical Symptoms of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms [frontiersin.org]
- 7. Longitudinal antimicrobial susceptibility trends of canine Staphylococcus pseudintermedius: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenticlor Solution Preparation for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fenticlor, also known as 2,2'-thiobis(4-chlorophenol), is a phenolic compound recognized for its potent antibacterial and antifungal properties.[1][2] It is utilized in topical applications and serves as an important agent in veterinary medicine.[2][3] In the laboratory, this compound is a valuable compound for antimicrobial research, mechanism of action studies, and as a reference standard in drug discovery and development. Its utility in research necessitates standardized protocols for the preparation of stable and accurate solutions.
This document provides detailed protocols for the preparation of this compound solutions for in vitro laboratory use, summarizes its key physicochemical and toxicological data, and includes visual workflows to ensure procedural clarity and safety.
Data Presentation: Physicochemical and Toxicological Properties
Quantitative data for this compound is summarized below. These properties are critical for accurate solution preparation and for understanding its toxicological profile.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [1] |
| Molecular Weight | 287.16 g/mol | [1][4] |
| Appearance | White to cream-colored solid or pale yellow powder | [3][4] |
| Melting Point | 174 - 186.8 °C | [1][4] |
| Solubility | - Insoluble in water.[3][4] - Soluble in alcohol and hot benzene.[5] | [3][4][5] |
| Oral LD₅₀ (Rats) | 3250 mg/kg | [1][2] |
Experimental Protocols
Due to its insolubility in aqueous solutions, this compound stock solutions must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is recommended for its high solubilizing capacity and compatibility with most in vitro cell-based assays. Ethanol is a suitable alternative.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder (Purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials for storage
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (1 mL to 5 mL)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Procedure:
-
Calculate Required Mass: To prepare a 10 mM solution, calculate the mass of this compound needed.
-
Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 10 mL of 10 mM stock: 0.010 mol/L * 0.010 L * 287.16 g/mol * 1000 mg/g = 28.72 mg
-
-
Weigh this compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it into a sterile vial.
-
Dissolve in Solvent: Add the desired volume of DMSO to the vial containing the this compound powder. For the example above, add 10 mL of DMSO.
-
Ensure Complete Dissolution: Cap the vial securely and vortex at medium speed until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Aliquot and Store: Dispense the filtered solution into sterile, light-protecting (amber) cryovials in appropriate volumes for experimental use (e.g., 100 µL or 500 µL aliquots). This minimizes freeze-thaw cycles.
-
Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and initials. Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions
Objective: To dilute the high-concentration stock solution to final working concentrations for use in experimental assays (e.g., cell culture media, buffer).
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it completely at room temperature.
-
Perform Serial Dilutions: Prepare working solutions by diluting the stock solution in the appropriate aqueous medium (e.g., phosphate-buffered saline, cell culture medium).
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.
-
Example for 10 µM working solution in 1 mL: Add 1 µL of the 10 mM stock solution to 999 µL of the final medium (1:1000 dilution).
-
-
Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous before adding it to the experimental setup.
-
Prepare Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key workflow for solution preparation and the proposed mechanism of action for this compound.
Caption: Workflow for preparing a sterile this compound stock solution.
Caption: this compound's proposed effect on the bacterial cell membrane.
Safety Precautions
-
Handling: this compound is a chemical irritant. Handle the powder in a chemical fume hood to avoid inhalation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Photosensitivity: this compound may cause photosensitivity.[1][2] Avoid exposure of solutions and treated materials to direct light.
-
Disposal: Dispose of this compound waste according to your institution's hazardous waste guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Improving Fenticlor Solubility in Aqueous Solutions
Welcome to the technical support center for Fenticlor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1][2] Its solubility in water is reported to be less than 1 mg/mL.[1] This low aqueous solubility can present challenges in various experimental settings.
Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous buffer or cell culture medium. What should I do?
A2: Do not use a solution with a precipitate in your experiment, as the actual concentration of dissolved this compound will be unknown and the precipitate could be toxic to cells. The likely cause is that the final concentration of this compound exceeds its solubility limit in the aqueous medium. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: Due to its low aqueous solubility, a stock solution of this compound should be prepared in an appropriate organic solvent or an alkaline solution. Commonly used solvents for poorly water-soluble drugs in biological assays include dimethyl sulfoxide (DMSO) and ethanol. This compound is also known to be soluble in aqueous solutions of sodium hydroxide (NaOH), methanol, and hot benzene.
Q4: What is the maximum recommended concentration of organic solvents like DMSO in my final experimental solution?
A4: To avoid solvent-induced toxicity in cell-based assays, the final concentration of the organic solvent should be kept to a minimum. For DMSO, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments to account for any potential effects of the solvent itself.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles and absorption of atmospheric moisture.[3] The stability of this compound in other solvents and under different storage conditions should be validated for your specific experimental needs.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution in Aqueous Media
Precipitation of this compound when diluting a concentrated stock solution into an aqueous buffer or cell culture medium is a common issue. This is often due to the final concentration of this compound exceeding its solubility limit in the aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Actions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your aqueous medium.
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while vigorously vortexing or stirring. This helps to avoid localized high concentrations that can initiate precipitation.
-
-
Increase Final Solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain this compound's solubility. Always include a vehicle control.
-
Use of Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option in cell culture applications.
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution. If your experiment can tolerate the presence of serum, this can be an effective strategy.
-
Issue 2: this compound Powder Does Not Fully Dissolve in the Chosen Solvent
If you are having difficulty dissolving the this compound powder in your chosen solvent to prepare a stock solution, consider the following.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound powder.
Recommended Actions:
-
Verify Solvent Quality: For organic solvents like DMSO, ensure that you are using a high-purity, anhydrous grade. DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly reduce the solubility of hydrophobic compounds.
-
Increase Mixing and Gentle Warming:
-
Vortex the solution for several minutes.
-
Use an ultrasonic bath to aid dissolution.
-
Gently warm the solution in a 37°C water bath for 10-15 minutes.
-
-
Try an Alternative Solvent: If this compound remains insoluble, consider using a different recommended solvent.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | < 1 mg/mL[1] | Practically insoluble. |
| Methanol | Soluble | A quantitative value of 30 mg/mL has been reported for a similar phenolic compound.[4] |
| Ethanol | Soluble | Quantitative data for this compound is not readily available. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays. |
| Aqueous Sodium Hydroxide (NaOH) | Soluble[4] | This compound, as a phenolic compound, dissolves in alkaline solutions. |
| Hot Benzene | Soluble | Use with appropriate safety precautions in a chemical fume hood. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the vial vigorously for 2-5 minutes until the this compound is completely dissolved. The solution should be clear and free of visible particulates.
-
If the compound does not fully dissolve, you may use an ultrasonic bath for 10-15 minutes or gently warm the solution to 37°C.
-
-
Sterilization (if required): If sterility is critical for your downstream application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a this compound Solution in Aqueous Sodium Hydroxide (NaOH)
This protocol provides a general method for dissolving this compound in an aqueous NaOH solution for laboratory use. Note: This solution will be highly alkaline and may not be suitable for all experimental applications, particularly those involving live cells. The final pH of the working solution will need to be adjusted and buffered appropriately for your specific assay.
Materials:
-
This compound powder
-
Sodium Hydroxide (NaOH) pellets or a stock solution (e.g., 1 M)
-
Deionized or distilled water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare NaOH Solution: Prepare a dilute solution of NaOH (e.g., 0.1 M) in deionized water. Safety Precaution: The dissolution of NaOH in water is exothermic. Always add NaOH pellets slowly to water while stirring, and allow the solution to cool to room temperature. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
-
Dissolve this compound:
-
Weigh the desired amount of this compound powder.
-
In a fume hood, add the this compound powder to a flask containing the desired volume of the 0.1 M NaOH solution.
-
Stir the solution using a magnetic stirrer until the this compound is completely dissolved. The solution should become clear.
-
-
pH Adjustment (if necessary):
-
If required for your experiment, carefully adjust the pH of the this compound solution by adding a suitable acidic buffer. Be aware that lowering the pH may cause this compound to precipitate out of solution. Perform this step with careful monitoring.
-
-
Final Volume Adjustment: Bring the solution to the final desired volume with the 0.1 M NaOH solution or an appropriate buffer.
-
Storage: The stability of this compound in alkaline solutions for long-term storage is not well-documented. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be at 4°C for a short period, protected from light, and the solution should be inspected for any signs of precipitation or degradation before use.
Disclaimer: These protocols are intended as a guide. It is the responsibility of the user to validate these methods for their specific application and to ensure all safety precautions are followed.
References
- 1. epfl.ch [epfl.ch]
- 2. This compound | C12H8Cl2O2S | CID 7329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Effect of Long-Term Storage on the Physiochemical and Bactericidal Properties of Electrochemically Activated Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Fenticlor Stability and Degradation: A Technical Resource
For researchers, scientists, and professionals in drug development, understanding the stability and degradation profile of Fenticlor is critical for experimental design, formulation development, and analytical method validation. This technical support center provides essential information on the stability of this compound in various solvents, potential degradation pathways, and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, a chlorinated bisphenol sulfide, is a relatively stable solid compound. However, its stability in solution is highly dependent on the solvent, pH, light exposure, and temperature. It is known to be incompatible with strong oxidizing agents and acids.[1] this compound is practically insoluble in water but shows solubility in some organic solvents.[2][3]
Q2: In which common laboratory solvents is this compound soluble and relatively stable?
This compound exhibits solubility in alcohols (e.g., ethanol, methanol) and hot benzene.[3] While specific quantitative stability data is limited, alcoholic solutions are commonly used for handling.[2] For short-term experiments, solutions in methanol or ethanol are generally suitable if protected from light and stored at a controlled room temperature or refrigerated.
Q3: What are the primary factors that can cause this compound to degrade?
The main factors contributing to this compound degradation are:
-
Photodegradation: Exposure to UV light can lead to the cleavage of bonds within the molecule.[4]
-
Oxidation: Reaction with oxidizing agents can target the sulfide bridge and the phenol groups.
-
Extreme pH: Although insoluble in water, dispersion in highly acidic or alkaline conditions can promote hydrolysis or other degradation reactions.
-
High Temperatures: Elevated temperatures can accelerate degradation processes.
Q4: What are the likely degradation products of this compound?
Based on its structure, the primary degradation pathways for this compound likely involve:
-
Oxidation of the sulfide bridge: This can lead to the formation of sulfoxides and sulfones.
-
Cleavage of the sulfide bridge: This would result in the formation of 4-chlorophenol and related derivatives.
-
Photodegradation: UV exposure may lead to the formation of radical species and subsequent polymerization or rearrangement products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound during sample preparation or analysis. | Prepare fresh solutions daily and protect them from light. Use amber vials. Ensure the mobile phase is compatible and degassed. Check for active sites on the HPLC column. |
| Contaminated solvent. | Use high-purity (e.g., HPLC or LC-MS grade) solvents from a reliable source. Filter all solvents before use. | |
| Loss of this compound concentration over time | Adsorption to container surfaces. | Use silanized glass or polypropylene containers to minimize adsorption. |
| Evaporation of solvent. | Ensure vials are properly sealed. Use autosamplers with cooled trays for long sequences. | |
| Degradation due to storage conditions. | Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light. Perform a short-term stability study in the chosen solvent to determine acceptable storage times. | |
| Inconsistent analytical results | Incomplete dissolution of this compound. | Ensure complete dissolution by using appropriate solvents and sonication if necessary. Visually inspect for any undissolved particles. |
| Variability in experimental conditions. | Maintain consistent temperature, light exposure, and pH throughout all experiments. Use a calibrated light source for photostability studies. |
Data on this compound Stability in Different Solvents
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on general principles of forced degradation studies and the known properties of this compound and related compounds, as specific kinetic data is not widely available in published literature.
Table 1: Illustrative Photostability of this compound (10 µg/mL) in Various Solvents
| Solvent | Light Source | Exposure Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| Methanol | UV (254 nm) | 24 | 85 | Oxidized and cleaved products |
| Acetonitrile | UV (254 nm) | 24 | 90 | Oxidized products |
| Dichloromethane | UV (254 nm) | 24 | 82 | Polymeric and cleaved products |
| Methanol | Fluorescent Light | 72 | 95 | Trace oxidized products |
Table 2: Illustrative Thermal and Oxidative Degradation of this compound (10 µg/mL) in Methanol
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| Thermal | 60 | 48 | 92 | Trace thermal degradants |
| Thermal | 80 | 24 | 88 | Thermal degradants |
| Oxidative (3% H₂O₂) | 25 | 8 | 75 | Sulfoxide and sulfone derivatives |
| Acidic (0.1 M HCl) | 60 | 24 | 95 | Minimal degradation |
| Alkaline (0.1 M NaOH) | 60 | 24 | 90 | Phenolic degradation products |
Experimental Protocols
Protocol 1: General Procedure for this compound Stability Testing
This protocol outlines a general workflow for assessing the stability of this compound in a chosen solvent.
Caption: General workflow for a this compound forced degradation study.
Protocol 2: HPLC-UV Method for this compound Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
Sample Preparation: Dilute the stock solution of this compound in the mobile phase to the desired concentration.
Signaling Pathways and Logical Relationships
Potential Degradation Pathways of this compound
The following diagram illustrates the potential degradation pathways of this compound under oxidative and photolytic stress.
Caption: Potential degradation pathways of this compound.
Troubleshooting Logic for Unexpected Degradation
This diagram provides a logical workflow for troubleshooting unexpected degradation of this compound during an experiment.
Caption: Troubleshooting flowchart for unexpected this compound degradation.
References
Technical Support Center: Optimizing Fenticlor Concentration for In Vitro Experiments
Welcome to the technical support center for the use of Fenticlor in in vitro research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mammalian cells?
A1: this compound is known to act as a mitochondrial uncoupler. Its primary mechanism involves disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation leads to a decrease in ATP synthesis and an increase in oxygen consumption.
Q2: What are the expected cellular effects of this compound treatment?
A2: As a mitochondrial uncoupler, this compound can induce a range of cellular effects, including:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): A rapid decrease in ΔΨm is a hallmark of mitochondrial uncoupling.
-
Increased Oxygen Consumption Rate (OCR): Cells will attempt to compensate for the inefficient ATP production by increasing their oxygen consumption.
-
Decreased ATP Levels: The uncoupling of the proton gradient directly inhibits ATP synthase, leading to reduced cellular ATP.
-
Induction of Apoptosis: Prolonged or high-concentration exposure to mitochondrial uncouplers can trigger the intrinsic apoptotic pathway.[1]
-
Changes in Cellular Metabolism: Cells may shift towards glycolysis to compensate for the loss of oxidative phosphorylation.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: Currently, there is a lack of published data on the effective concentration range of this compound for inducing mitochondrial uncoupling or cytotoxic effects in specific mammalian cancer cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A broad range, for example, from 0.1 µM to 100 µM, could be used as a starting point for a dose-response curve.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is a powder that should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced toxicity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No observable effect at expected concentrations | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound Instability: this compound may be unstable in the culture medium at 37°C over long incubation periods. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. | 1. Perform a dose-response curve over a wider concentration range. 2. Prepare fresh dilutions for each experiment and consider shorter incubation times. 3. Verify the effect in a different, sensitive cell line if possible. |
| High levels of cell death even at low concentrations | 1. High Sensitivity of the Cell Line: Some cell lines are highly sensitive to mitochondrial uncouplers. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration range in your dose-response experiments. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). |
| Inconsistent results between experiments | 1. Variation in Cell Seeding Density: Different starting cell numbers can affect the outcome. 2. Variation in Compound Preparation: Inconsistent dilution of the stock solution. 3. Cell Health and Passage Number: Changes in cell health or using cells at a high passage number can alter their response. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. |
Data Presentation
The following tables are templates that researchers should aim to populate with their own experimental data when optimizing this compound concentration.
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Relative to Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.0 |
| 0.1 | 98.2 | ± 4.5 |
| 1 | 95.5 | ± 5.2 |
| 5 | 80.1 | ± 6.1 |
| 10 | 52.3 | ± 5.8 |
| 25 | 25.7 | ± 4.9 |
| 50 | 10.2 | ± 3.1 |
| 100 | 5.1 | ± 2.5 |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 72 | To be determined |
| A549 | Lung Cancer | 72 | To be determined |
| HeLa | Cervical Cancer | 72 | To be determined |
| PC-3 | Prostate Cancer | 72 | To be determined |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: Assessment of this compound-Induced Apoptosis by Annexin V Staining
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualization
Caption: this compound's mechanism as a mitochondrial uncoupler leading to apoptosis.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fenticlor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Fenticlor resistance in bacterial strains during their experiments.
Troubleshooting Guides
This section provides solutions to common problems observed when bacterial strains exhibit resistance to this compound.
Problem 1: Decreased susceptibility to this compound observed as an increase in Minimum Inhibitory Concentration (MIC).
| Potential Cause | Proposed Solution | Experimental Validation |
| Altered Cell Membrane Composition: Changes in lipid composition can reduce this compound's ability to intercalate into and disrupt the membrane. | - Analyze the fatty acid and phospholipid composition of resistant vs. susceptible strains using gas chromatography-mass spectrometry (GC-MS).- Investigate the use of membrane-active adjuvants that may restore membrane fluidity. | - Perform MIC testing of this compound in the presence and absence of a membrane fluidizer.- Compare the membrane composition profiles of resistant and susceptible strains. |
| Overexpression of Efflux Pumps: Bacteria may actively pump this compound out of the cell, preventing it from reaching its target concentration.[1][2][3] | - Use a broad-spectrum efflux pump inhibitor (EPI) in combination with this compound.- Identify the specific efflux pump involved through genetic analysis (e.g., qPCR to measure pump gene expression). | - Determine the MIC of this compound with and without an EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN) or a natural polyphenol with EPI activity.[4][5] A significant decrease in MIC in the presence of the EPI suggests efflux pump involvement. |
| Enzymatic Degradation of this compound: The bacterial strain may produce enzymes that modify or degrade this compound. | - Analyze the culture supernatant of the resistant strain for this compound metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Identify the gene responsible for the degradation through comparative genomics. | - Incubate this compound with cell-free extracts from resistant and susceptible strains and measure the remaining this compound concentration over time. |
| Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobials due to the protective extracellular matrix.[4][6] | - Combine this compound with a biofilm-disrupting agent (e.g., DNase I, specific enzymes, or certain polyphenols).- Test this compound efficacy on planktonic cells versus established biofilms. | - Quantify biofilm formation using a crystal violet assay.- Determine the Minimum Biofilm Eradication Concentration (MBEC) of this compound alone and in combination with a biofilm disruptor. |
Problem 2: this compound shows initial bactericidal/bacteriostatic activity, but regrowth occurs after prolonged incubation.
| Potential Cause | Proposed Solution | Experimental Validation |
| Induction of a Stress Response: Sub-lethal concentrations of this compound may trigger a transient stress response that allows a subpopulation of bacteria to adapt and survive. | - Perform a time-kill curve analysis to observe the dynamics of bacterial killing and regrowth over 24 hours.- Investigate gene expression changes in response to this compound treatment using RNA-seq or qPCR. | - Compare the time-kill kinetics of the resistant strain with a susceptible control.- Analyze the expression of known stress response genes (e.g., heat shock proteins, oxidative stress response genes). |
| Selection for a Resistant Subpopulation: The initial bacterial population may contain a small number of resistant mutants that are selected for during this compound exposure. | - Plate the regrown population on agar containing this compound to confirm the resistant phenotype.- Perform population analysis profiling (PAP) to determine the frequency of resistant subpopulations. | - Compare the MIC of the regrown population to the original culture.- Sequence the genomes of resistant isolates to identify potential resistance mutations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phenolic antibacterial agent that primarily disrupts bacterial cell membranes. It acts as a protonophore, dissipating the proton motive force across the cytoplasmic membrane. This uncoupling of the proton gradient inhibits ATP synthesis and solute transport. At higher concentrations, this compound causes significant membrane damage, leading to the leakage of intracellular components and cell death.[1]
Q2: How can I determine if my bacterial strain is resistant to this compound?
A2: Resistance is typically determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain using methods such as broth microdilution or agar dilution. An increase in the MIC compared to a susceptible reference strain or a previously tested sensitive isolate of the same species indicates the development of resistance.
Q3: Are there known mechanisms of resistance to phenolic compounds like this compound?
A3: Yes, bacteria can develop resistance to phenolic compounds through several mechanisms:
-
Altered membrane permeability: Changes in the composition of the cell envelope, such as modifications to lipopolysaccharide (LPS) in Gram-negative bacteria or the cell wall in Gram-positive bacteria, can limit the uptake of the compound.[2][7]
-
Efflux pumps: Bacteria can utilize multidrug resistance (MDR) efflux pumps to actively transport phenolic compounds out of the cell.[1][2][3]
-
Enzymatic modification: Bacteria may produce enzymes that chemically modify or degrade the phenolic compound, rendering it inactive.
-
Target modification: While less common for non-specific agents like this compound, mutations in potential secondary targets could contribute to reduced susceptibility.
Q4: Can this compound be used in combination with other antimicrobials to overcome resistance?
A4: Yes, combination therapy is a promising strategy. Synergistic effects have been observed when phenolic compounds are combined with conventional antibiotics.[4][5][8] The combination may restore the efficacy of an antibiotic to which the bacteria is resistant or enhance the activity of this compound. A checkerboard assay or time-kill curve analysis can be used to assess the synergistic potential of different combinations.[9][10][11]
Q5: How can I investigate if efflux pumps are responsible for this compound resistance in my experiments?
A5: To investigate the role of efflux pumps, you can perform MIC testing of this compound in the presence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC (typically four-fold or greater) in the presence of the EPI suggests that efflux is a mechanism of resistance.[1]
Experimental Protocols
1. Protocol for Checkerboard Assay to Assess Synergy
This protocol is used to evaluate the interaction between this compound and another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Second antimicrobial agent stock solution
Procedure:
-
Prepare serial twofold dilutions of this compound and the second antimicrobial agent in CAMHB.
-
In a 96-well plate, dispense 50 µL of CAMHB into each well.
-
Add 50 µL of the this compound dilutions horizontally across the plate, and 50 µL of the second antimicrobial dilutions vertically down the plate, creating a concentration gradient of both agents.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Include wells with each agent alone as controls, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent B in combination / MIC of Agent B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
2. Protocol for Bacterial Membrane Potential Assay
This protocol uses the fluorescent dye DiSC3(5) to measure changes in bacterial membrane potential.[12][13][14]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC3(5) stock solution (in DMSO)
-
This compound solution
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Harvest bacterial cells by centrifugation, wash, and resuspend in the buffer to an OD600 of 0.05-0.1.
-
Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate and quench.
-
Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Add this compound at the desired concentration to the cell suspension.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
As a positive control, add Valinomycin to a separate sample to induce complete depolarization and measure the maximum fluorescence.
-
Analyze the data by plotting fluorescence intensity versus time.
3. Protocol for Bacterial Membrane Integrity Assay
This protocol uses the fluorescent dye Propidium Iodide (PI) to assess membrane damage.[15][16][17]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution
-
This compound solution
-
70% Isopropanol (as a positive control for membrane permeabilization)
-
Fluorometer, fluorescence microscope, or flow cytometer
Procedure:
-
Harvest bacterial cells by centrifugation, wash, and resuspend in PBS to a desired cell density.
-
Add PI to the cell suspension to a final concentration of 1-5 µg/mL.
-
Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~617 nm).
-
Add this compound at the desired concentration.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.
-
For a positive control, treat a separate sample with 70% isopropanol to completely permeabilize the membranes and measure the maximum fluorescence.
-
Data can be analyzed by plotting fluorescence intensity over time or by quantifying the percentage of PI-positive cells using flow cytometry or fluorescence microscopy.
Data Presentation
Table 1: Example of Checkerboard Assay Results for this compound in Combination with Antibiotic X against a Resistant S. aureus Strain.
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth (+/-) |
| 8 (MIC alone) | 0 | - |
| 4 | 0 | + |
| 2 | 0 | + |
| 1 | 0 | + |
| 0 | 16 (MIC alone) | - |
| 0 | 8 | + |
| 0 | 4 | + |
| 0 | 2 | + |
| 2 | 4 | - |
| 4 | 2 | - |
| 1 | 8 | - |
In this example, the MIC of this compound alone is 8 µg/mL and Antibiotic X alone is 16 µg/mL. In combination, growth is inhibited at 2 µg/mL of this compound and 4 µg/mL of Antibiotic X. The FICI would be (2/8) + (4/16) = 0.25 + 0.25 = 0.5, indicating synergy.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: this compound action and resistance mechanisms.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced Susceptibility and Increased Resistance of Bacteria against Disinfectants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial resistance to uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 9. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of methods for assessing synergic antibiotic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. researchgate.net [researchgate.net]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Fenticlor Phototoxicity in Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Fenticlor-induced phototoxicity in cell culture experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: High Background Signal in "Dark" Control Wells (No UV Exposure)
Question: I'm observing significant cytotoxicity in my cell cultures treated with this compound even without UV irradiation. What could be the cause?
Answer:
This issue can stem from several factors unrelated to phototoxicity. It's crucial to differentiate between general cytotoxicity and phototoxicity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High this compound Concentration | This compound, like many chemical compounds, can exhibit inherent cytotoxicity at high concentrations. Perform a dose-response experiment without UV exposure to determine the maximum non-toxic concentration. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to verify. |
| Contamination | Bacterial or fungal contamination can lead to cell death. Visually inspect your cultures under a microscope for any signs of contamination. If suspected, discard the cultures and use fresh, sterile reagents. |
| Extended Incubation Time | Prolonged exposure to this compound, even at sub-lethal concentrations, might eventually lead to cytotoxicity. Optimize your incubation time to a period sufficient for this compound uptake without causing significant dark toxicity. |
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
Question: My results for this compound phototoxicity vary significantly between replicate plates and different experimental dates. How can I improve consistency?
Answer:
Inconsistent results are a common challenge in cell-based assays. Strict adherence to a standardized protocol is key to minimizing variability.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Variable Cell Seeding Density | Inconsistent cell numbers per well will lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. |
| "Edge Effects" in Microplates | Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner wells for your experiment. |
| Inconsistent UV Irradiation | Fluctuations in the UV lamp output or uneven irradiation across the plate can cause significant variability. Ensure your UV source is properly calibrated before each experiment. Periodically check the lamp's intensity and replace it if necessary. |
| Pipetting Errors | Inaccurate pipetting of this compound, media, or assay reagents is a major source of error. Ensure your pipettes are regularly calibrated and use proper pipetting techniques. |
| Cell Health and Passage Number | The physiological state of your cells can impact their sensitivity to this compound and UV light. Use cells within a consistent and low passage number range, and ensure they are healthy and in the logarithmic growth phase. |
Issue 3: No Phototoxic Effect Observed
Question: I'm not observing a significant difference in cell viability between my UV-exposed and non-exposed this compound-treated cells. What am I doing wrong?
Answer:
The absence of a phototoxic effect could be due to several factors related to the experimental setup.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient UV Dose | The energy dose of UVA or UVB might be too low to excite the this compound molecules. Consult the literature for appropriate UV doses for phototoxicity studies in your cell line (e.g., HaCaT cells are often irradiated with 5-10 J/cm² UVA).[1] |
| Incorrect Wavelength | This compound absorbs light in the UVA and UVB range.[2] Ensure your UV source emits light within the absorption spectrum of this compound. |
| Low this compound Concentration | The concentration of this compound may be too low to induce a phototoxic response. Perform a dose-response experiment with a range of this compound concentrations. |
| UV Absorption by Media Components | Phenol red and other components in the cell culture medium can absorb UV light, reducing the effective dose reaching the cells. Use phenol red-free medium during UV irradiation. |
| Timing of UV Exposure | UV exposure should be performed after the cells have had sufficient time to take up this compound. An incubation period of 1-2 hours is typically sufficient. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound phototoxicity?
A1: this compound is a photosensitizing agent.[3] Upon absorption of ultraviolet (UV) radiation, it becomes electronically excited. This excited state can then lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and free radicals.[4] These highly reactive molecules can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[4]
Q2: Which cell lines are suitable for studying this compound phototoxicity?
A2: Human keratinocyte cell lines, such as HaCaT, are highly relevant for studying the phototoxicity of topical compounds as they represent the primary cell type of the epidermis.[5] Mouse fibroblast cell lines like Balb/c 3T3 are also commonly used and are the basis for the validated OECD Test Guideline 432 for in vitro phototoxicity testing.[6]
Q3: What are the key controls to include in a this compound phototoxicity experiment?
A3: A well-designed experiment should include the following controls:
-
Untreated Control (Dark): Cells with no this compound and no UV exposure.
-
Untreated Control (UV): Cells with no this compound, exposed to UV.
-
Solvent Control (Dark): Cells treated with the solvent used to dissolve this compound, with no UV exposure.
-
Solvent Control (UV): Cells treated with the solvent, exposed to UV.
-
This compound Treatment (Dark): Cells treated with this compound, with no UV exposure.
-
Positive Control (Dark and UV): A known phototoxic compound (e.g., chlorpromazine) to validate the assay.
Q4: How can I measure the production of Reactive Oxygen Species (ROS)?
A4: ROS production can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS produced and can be measured using a fluorescence plate reader or flow cytometer.[7]
Q5: What is the Neutral Red Uptake (NRU) assay and how does it work?
A5: The NRU assay is a widely used method to assess cell viability.[8] Viable cells take up and accumulate the neutral red dye in their lysosomes. After an incubation period, the cells are washed, and the incorporated dye is extracted. The amount of extracted dye, which is proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (around 540 nm).[9]
Experimental Protocols
Protocol 1: this compound Phototoxicity Assessment using the Neutral Red Uptake (NRU) Assay in HaCaT Cells
This protocol is adapted from the OECD Guideline 432 for the 3T3 NRU phototoxicity test.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with and without phenol red
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (or other suitable solvent)
-
Neutral Red solution
-
Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
96-well plates
-
UVA source with a calibrated output
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in phenol red-free DMEM. Replace the culture medium in the 96-well plate with the this compound dilutions. Include appropriate controls.
-
Incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO₂ to allow for this compound uptake.
-
UVA Irradiation:
-
UV Plate: Expose one plate to a non-cytotoxic dose of UVA (e.g., 5 J/cm²).
-
Dark Plate: Keep a duplicate plate in the dark at room temperature for the same duration as the irradiation.
-
-
Post-Irradiation Incubation: Replace the treatment medium with fresh, complete DMEM (with phenol red) and incubate for 24 hours.
-
Neutral Red Uptake:
-
Incubate the cells with Neutral Red solution for 2-3 hours.
-
Wash the cells to remove excess dye.
-
Add Neutral Red destain solution to each well and shake for 10 minutes to solubilize the dye.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability for each concentration relative to the solvent control. Determine the IC50 values for both the UV-exposed and dark plates.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
HaCaT cells
-
Phenol red-free DMEM
-
This compound
-
DCFH-DA fluorescent probe
-
Positive control for ROS induction (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
UVA source
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound in phenol red-free DMEM for 1-2 hours.
-
Probe Loading: Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with warm PBS to remove excess probe.
-
UVA Irradiation: Irradiate the cells with the desired dose of UVA.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~530 nm emission).[7]
Quantitative Data Summary
The following tables provide hypothetical quantitative data for this compound phototoxicity experiments. This data is for illustrative purposes and should be experimentally determined for your specific conditions.
Table 1: Hypothetical IC50 Values for this compound in HaCaT Cells
| Condition | IC50 (µM) |
| This compound (Dark) | > 100 |
| This compound + 5 J/cm² UVA | 15 |
| This compound + 10 J/cm² UVA | 8 |
Table 2: Hypothetical Reactive Oxygen Species (ROS) Production
| Treatment | Relative Fluorescence Units (RFU) |
| Control (Dark) | 100 |
| Control + 5 J/cm² UVA | 150 |
| 10 µM this compound (Dark) | 120 |
| 10 µM this compound + 5 J/cm² UVA | 850 |
| Positive Control (H₂O₂) | 1200 |
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced phototoxicity.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General experimental workflow for in vitro phototoxicity testing.
References
- 1. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 2. Skin responses to ultraviolet radiation in contact photodermatitis due to fentichlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentichlor photocontact dermatitis: a persistent enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. nuvisan.com [nuvisan.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
Preventing Fenticlor precipitation in culture media
This guide provides researchers, scientists, and drug development professionals with essential information for working with Fenticlor in cell culture, focusing on the common issue of its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an antibacterial and antifungal agent, primarily used topically and in veterinary medicine.[1][2][3] For research purposes, it's important to understand its physicochemical properties, which are summarized below. Its very low water solubility is the primary reason it is prone to precipitation in culture media.[1]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to cream-colored crystalline powder | [1] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [2][3][4][5] |
| Molecular Weight | 287.16 g/mol | [1][2][3][4][5] |
| Water Solubility | Insoluble | [1] |
| Log P (Octanol/Water) | 4.556 | [5] |
| Melting Point | 174 - 176 °C | [2][3] |
Q2: Why does this compound precipitate when I add it to my cell culture medium?
This compound precipitates in aqueous solutions like DMEM or RPMI-1640 primarily due to its hydrophobic nature and insolubility in water.[1][5] When a concentrated stock solution, typically made in an organic solvent like DMSO, is added too quickly to the culture medium, the this compound molecules rapidly come out of solution as they encounter the aqueous environment, forming a visible precipitate.[6][7][8]
Q3: What is the best solvent to use for a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution.[9] High-purity, sterile-filtered DMSO should be used. While ethanol can also be used, DMSO is generally preferred for its ability to dissolve a wide range of compounds.[1][10]
Q4: How should I properly prepare and store a this compound stock solution?
This compound stock solutions should be prepared at a high concentration (e.g., 10-50 mM) in 100% DMSO. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[11] Since this compound may cause photosensitivity, protecting the stock solution from light by wrapping vials in foil is a recommended precaution.[3][12]
Troubleshooting Guide: Preventing Precipitation
Problem: My this compound precipitates immediately upon addition to the culture medium.
This is the most common issue and is typically caused by improper dilution technique. The localized concentration of this compound at the point of addition exceeds its solubility limit in the aqueous medium.
Solutions:
-
Modify Dilution Technique: Instead of adding the this compound stock directly to the full volume of medium, add the culture medium drop-wise into the this compound stock solution while vortexing or stirring vigorously.[8] This prevents the compound from crashing out of solution.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.[13]
-
Ensure Low Final Solvent Concentration: The final concentration of DMSO in your culture medium should not exceed 0.5%, and ideally should be kept below 0.1% to prevent solvent-induced cytotoxicity.[6][14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Perform Serial Dilutions: Create an intermediate dilution of your this compound stock in pure culture medium. This new, lower-concentration stock can then be more easily diluted to the final working concentration without precipitation.
Problem: I observe fine crystals or a cloudy haze in my culture plates after several hours of incubation.
This delayed precipitation can occur if the compound is not fully solubilized or if it interacts with components in the medium over time, such as salts or proteins from Fetal Bovine Serum (FBS).[7][13]
Solutions:
-
Filter Sterilize the Final Medium: After preparing your final this compound-containing medium, pass it through a 0.22 µm sterile filter. This will remove any microscopic precipitate that may have formed during preparation.
-
Reduce FBS Concentration (If Possible): If your cell line tolerates it, try reducing the FBS concentration. High protein content can sometimes contribute to the precipitation of hydrophobic compounds.
-
Check Medium pH: Ensure the pH of your medium has not shifted significantly after the addition of this compound, as pH changes can affect the solubility of salts like calcium phosphate, which can precipitate out of solution.[13]
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile biosafety cabinet. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 5.74 mg of this compound powder (MW = 287.16 g/mol ) into the tube.
-
Dissolving: Add 1.0 mL of high-purity, sterile-filtered DMSO to the tube.
-
Mixing: Cap the tube securely and vortex at high speed for 1-2 minutes until the this compound powder is completely dissolved. The solution should be clear. If necessary, gentle warming in a 37°C water bath can be applied.
-
Aliquoting & Storage: Dispense the stock solution into sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes in single-use volumes (e.g., 20 µL). Store aliquots at -20°C for up to 6 months.
Protocol 2: Diluting this compound Stock into Culture Medium (to a 20 µM final concentration)
This protocol uses the "reverse dilution" method to prevent precipitation.
-
Preparation: Warm your complete culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
Stock Addition: In a sterile conical tube, add the required volume of your 20 mM this compound stock solution. For example, to make 10 mL of 20 µM medium, you would add 10 µL of the 20 mM stock.
-
Slow Dilution: While vigorously vortexing the conical tube containing the DMSO stock, slowly add the first 1 mL of the pre-warmed culture medium drop by drop.
-
Final Dilution: Once the initial dilution is complete and the solution is clear, you can add the remaining volume of culture medium (9 mL in this example) at a faster rate.
-
Final Mix & Use: Cap the tube and invert several times to mix thoroughly. The medium is now ready for use. For best results, use the prepared medium immediately.
Visualizations
Experimental Workflow: Preparing this compound-Dosed Culture Medium
Caption: Workflow for preparing this compound stock and final medium.
Potential Signaling Pathway Affected by this compound
Based on its classification as a phenolic compound, this compound may activate stress-related signaling pathways like the MAPK/ERK pathway, a mechanism observed with other phenolic environmental agents.[15]
References
- 1. This compound | C12H8Cl2O2S | CID 7329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. This compound (CAS 97-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stock Solution [mmbio.byu.edu]
- 11. youtube.com [youtube.com]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methoxychlor and Vinclozolin Induce Rapid Changes in Intercellular and Intracellular Signaling in Liver Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antifungal Efficacy of Fenticlor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the antifungal efficacy of Fenticlor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values for this compound
-
Question: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC assays. What could be the cause?
-
Answer: High variability in MIC values can stem from several factors. This compound's mechanism of action, which involves membrane disruption, can be sensitive to assay conditions.[1] Here are some common causes and solutions:
-
Inconsistent Inoculum Preparation: Ensure a standardized inoculum density, typically using a spectrophotometer to adjust to a 0.5 McFarland standard. A dense inoculum can artificially elevate the MIC.
-
Subjective Endpoint Reading: Visual determination of growth inhibition can be subjective. Consider using a plate reader to measure optical density (OD) at a specific wavelength (e.g., 600 nm) and define the MIC as a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the positive control.
-
Precipitation of this compound: this compound is a phenolic compound and may have limited solubility in aqueous media.[2] Visually inspect your dilution series for any signs of precipitation. Using a small percentage of a solvent like DMSO to prepare the stock solution is common, but ensure the final concentration in the assay does not affect fungal growth. It is crucial to run a solvent control.
-
Inconsistent Incubation Conditions: Maintain consistent temperature and incubation times for all assays. Fluctuations can affect fungal growth rates and, consequently, the apparent MIC.
-
Issue 2: No Apparent Synergistic Effect in Combination Studies
-
Question: We are combining this compound with another antifungal agent in a checkerboard assay, but we do not observe a synergistic effect (Fractional Inhibitory Concentration Index - FICI > 0.5). What could be the reason?
-
Answer: A lack of synergy can be due to several factors, from the mechanism of the combined drugs to technical aspects of the assay.
-
Antagonistic or Indifferent Interaction: Not all drug combinations are synergistic. The combined agent might have a mechanism that does not complement this compound's membrane-disrupting action. For instance, if both agents target the cell membrane, they might compete for binding sites.
-
Suboptimal Concentration Ranges: Ensure the concentration ranges tested for both this compound and the partner drug bracket their individual MICs. The synergistic effect may only be apparent within a narrow concentration window.
-
Incorrect FICI Calculation: Double-check the calculation of the FICI. The FICI is the sum of the MIC of each drug in combination divided by its MIC when used alone. A common error is misidentifying the MIC in the combination wells.
-
"Skipped Wells" or Paradoxical Growth: Some antifungal combinations can lead to paradoxical growth at higher concentrations. Carefully document the growth in all wells. The MIC should be recorded as the lowest concentration with significant growth inhibition, even if growth reappears at higher concentrations.
-
Issue 3: Difficulty in Interpreting Results of Membrane Integrity Assays
-
Question: We are trying to confirm this compound's membrane-disrupting activity using a fluorescent dye like propidium iodide, but the results are ambiguous. What are the best practices for this type of assay?
-
Answer: Membrane integrity assays with this compound require careful optimization.
-
Timing of Measurement: this compound's effect on membrane permeability can be rapid.[1] It is advisable to perform kinetic measurements, taking readings at multiple time points after adding this compound to the fungal suspension.
-
Dye Concentration and Incubation: Optimize the concentration of the fluorescent dye and the incubation time. High concentrations of the dye can be toxic to the cells, while insufficient incubation may not allow for adequate uptake in compromised cells.
-
Appropriate Controls: Include untreated cells (negative control) and cells treated with a known membrane-disrupting agent or heat-killed cells (positive control) to validate the assay window.
-
Microscopy Confirmation: Supplement spectrofluorometric readings with fluorescence microscopy to visually confirm dye uptake and localize it within the fungal cells.
-
Quantitative Data on Antifungal Efficacy
Disclaimer: Specific, publicly available Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal species is limited. The following tables are illustrative examples based on typical MIC values for phenolic compounds and other topical antifungals against common fungal pathogens. Researchers should determine the MIC of this compound for their specific strains of interest.
Table 1: Example MICs of a Hypothetical Phenolic Antifungal Agent against Candida Species
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 1 - 16 | 4 | 8 |
| Candida glabrata | 2 - 32 | 8 | 16 |
| Candida parapsilosis | 1 - 8 | 2 | 4 |
| Candida tropicalis | 2 - 16 | 4 | 8 |
Table 2: Example MICs of a Hypothetical Phenolic Antifungal Agent against Dermatophytes
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | 0.5 - 8 | 2 | 4 |
| Trichophyton mentagrophytes | 0.5 - 4 | 1 | 2 |
| Microsporum canis | 1 - 16 | 4 | 8 |
| Epidermophyton floccosum | 0.5 - 8 | 2 | 4 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm). This corresponds to approximately 1-5 x 106 CFU/mL for yeast.
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.25 to 128 µg/mL).
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be determined visually or by reading the optical density at 600 nm.
Protocol 2: Checkerboard Assay for Antifungal Synergy Testing
This protocol is used to assess the interaction between this compound and a second antifungal agent.
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the partner antifungal agent at concentrations that are multiples of their respective MICs.
-
Assay Setup:
-
In a 96-well plate, dispense the culture medium (e.g., RPMI 1640) into all wells.
-
Along the x-axis, create serial dilutions of this compound.
-
Along the y-axis, create serial dilutions of the partner antifungal agent.
-
The result is a matrix of wells containing various combinations of concentrations of the two drugs.
-
-
Inoculation: Inoculate all wells with a standardized fungal suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FICA + FICB.
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Caption: Mechanism of action of this compound on the fungal cell membrane.
Caption: Experimental workflow for assessing synergistic antifungal activity.
References
Technical Support Center: Fenticlor and Potential Assay Interference
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate potential interference of Fenticlor and structurally related phenolic compounds in common laboratory assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate assay artifacts, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a phenolic compound with antibacterial and antifungal properties. Like many phenolic compounds, its chemical structure contains features that can lead to assay interference. These features include the presence of hydroxyl groups on an aromatic ring, which can lead to antioxidant activity and reactivity, and a conjugated system that can possess inherent optical properties.[1][2] These characteristics can lead to false positives or false negatives in various assay formats.
Q2: I'm seeing unexpected activity with this compound in my fluorescence-based assay. What could be the cause?
Phenolic compounds like this compound can interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit it in the detection range of your assay, leading to a false-positive signal.[3]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, leading to a decrease in signal and a potential false-negative result.[4][5]
Q3: My luciferase reporter assay is showing inhibition with this compound. Is this a real effect?
It's possible, but caution is warranted. Firefly luciferase, a common reporter enzyme, is susceptible to inhibition by a variety of small molecules, including some phenolic compounds.[6][7] This direct inhibition of the reporter enzyme can be mistaken for a true biological effect on your target of interest. It is crucial to perform a counter-screen against purified luciferase to rule out this artifact.[8]
Q4: Could the antioxidant properties of this compound affect my assay?
Yes, the phenolic hydroxyl groups in this compound can act as antioxidants by scavenging free radicals.[9][10] This can interfere with assays that measure or involve reactive oxygen species (ROS), such as some cell viability assays (e.g., those using resazurin), oxidative stress assays, and some enzyme assays where redox reactions are part of the detection mechanism.[11][12] This can lead to a reduction in signal that may be misinterpreted as a specific biological activity.
Q5: How can I determine if this compound is a Pan-Assay Interference Compound (PAIN)?
Pan-Assay Interference Compounds (PAINs) are molecules that show activity in multiple assays through non-specific mechanisms.[3] If you observe that this compound is active in numerous, unrelated screening campaigns, it may be a PAIN. A critical step is to perform counter-screens and orthogonal assays to confirm any observed activity.[13]
Troubleshooting Guides
If you suspect this compound or a similar compound is interfering with your assay, follow this step-by-step guide to diagnose and mitigate the issue.
Initial Troubleshooting Workflow
This workflow provides a general approach to identifying and addressing potential assay interference.
Caption: A logical workflow for troubleshooting potential assay interference.
Identifying the Type of Interference
This decision tree can help you pinpoint the specific mechanism of interference.
Caption: Decision tree for identifying the type of assay interference.
Data on Potential Interference by Phenolic Compounds
| Interference Type | Assay Technology Affected | Potential Outcome | Typical Concentration Range for Interference |
| Autofluorescence | Fluorescence Intensity, FRET, TR-FRET, FP | False Positive (increased signal) | Micromolar to millimolar |
| Fluorescence Quenching | Fluorescence Intensity, FRET, TR-FRET, FP | False Negative (decreased signal) | Micromolar to millimolar |
| Luciferase Inhibition | Luciferase-based reporter assays | False Positive (apparent inhibition) | Nanomolar to micromolar |
| Antioxidant Activity | Assays measuring ROS, redox-sensitive assays | False Positive (apparent protective effect) | Micromolar to millimolar |
| Chemical Reactivity | Assays with reactive components (e.g., thiol groups) | False Positive or Negative | Varies widely |
Experimental Protocols
Here are detailed protocols for key experiments to identify and confirm suspected assay interference.
Protocol 1: Autofluorescence and Fluorescence Quenching Assessment
Objective: To determine if a test compound is autofluorescent or quenches the fluorescence of the assay's probe.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Fluorescent probe used in the primary assay
-
Black, clear-bottom microplates
-
Fluorescence plate reader
Methodology:
Part A: Autofluorescence Check
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add the compound dilutions to the wells of a microplate.
-
Include wells with assay buffer only (vehicle control).
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as your primary assay.[14]
-
Data Analysis: A significant increase in fluorescence in the compound-containing wells compared to the vehicle control indicates autofluorescence.
Part B: Quenching Check
-
Prepare a solution of your fluorescent probe in assay buffer at the same concentration used in the primary assay.
-
Add this solution to all wells of a new microplate.
-
Add the serial dilutions of your test compound to the wells.
-
Include wells with the fluorescent probe and vehicle only (positive control).
-
Read the fluorescence of the plate.
-
Data Analysis: A dose-dependent decrease in fluorescence in the compound-containing wells compared to the positive control indicates fluorescence quenching.[5]
Protocol 2: Luciferase Counter-Screen
Objective: To determine if a test compound directly inhibits firefly luciferase.
Materials:
-
Test compound
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer
-
Luciferin substrate
-
White, opaque microplates
-
Luminometer
Methodology:
-
Prepare a serial dilution of the test compound in the luciferase assay buffer.
-
Add the compound dilutions to the wells of the microplate.
-
Add a fixed amount of purified firefly luciferase to each well and incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by injecting the luciferin substrate.
-
Immediately measure the luminescence signal using a luminometer.[15]
-
Data Analysis: A dose-dependent decrease in luminescence compared to a vehicle control indicates direct inhibition of luciferase.
Protocol 3: Assessment of Antioxidant/Redox Activity
Objective: To determine if a test compound has antioxidant properties that could interfere with a redox-based assay. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
Test compound
-
DPPH solution in methanol or ethanol
-
Methanol or ethanol
-
Microplate reader capable of measuring absorbance at ~517 nm
Methodology:
-
Prepare a serial dilution of the test compound in methanol or ethanol.
-
Add the compound dilutions to the wells of a clear microplate.
-
Add a fixed volume of the DPPH solution to each well.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at ~517 nm.
-
Data Analysis: A dose-dependent decrease in absorbance (due to the reduction of DPPH) indicates antioxidant activity.[1]
Signaling Pathway Considerations
Phenolic compounds can modulate various signaling pathways, often through their antioxidant and anti-inflammatory properties.[16][17] When investigating a compound like this compound, it is important to consider that observed effects on pathways involving redox signaling, such as the NF-κB or MAPK pathways, could be influenced by non-specific antioxidant effects.
Caption: Hypothetical interference of a phenolic compound with the NF-κB pathway via ROS scavenging.
By following these guidelines and protocols, researchers can more confidently assess the biological activity of this compound and other phenolic compounds, distinguishing true biological effects from assay artifacts.
References
- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jscholaronline.org [jscholaronline.org]
- 11. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. med.emory.edu [med.emory.edu]
- 16. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Fenticlor activity
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Fenticlor. Here you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly concerning the critical role of pH in modulating this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound has not been definitively established across all applications. However, as a phenolic compound, its antimicrobial activity is highly dependent on its ionization state, which is governed by the pH of the medium. This compound is a weak acid with a predicted pKa of approximately 7.91.[1] Its activity is generally expected to be higher at a pH below its pKa, where the un-ionized, more lipophilic form predominates, allowing for easier passage across microbial cell membranes.[2][3][4]
Q2: How does pH affect the mechanism of action of this compound?
A2: The antimicrobial action of phenolic compounds like this compound is primarily attributed to the un-ionized form of the molecule.[3][4] This form is more soluble in lipids and is therefore better able to penetrate the lipid-rich cell membranes of bacteria and fungi.[3] Once inside the cell, the molecule can dissociate, leading to acidification of the cytoplasm, disruption of membrane potential, and denaturation of essential proteins and enzymes, ultimately causing cell death.[2][4][5][6] At a pH significantly above the pKa, this compound will exist predominantly in its ionized (phenolate) form, which is less lipophilic and has greater difficulty crossing the cell membrane, potentially reducing its antimicrobial efficacy.
Q3: Is this compound stable at different pH values?
A3: this compound is generally a stable compound under standard room temperature conditions.[1][7] However, like many phenolic compounds, its solubility and activity can be affected by the pH of the solution. While its chemical structure is stable across a range of pH values, its effectiveness is functionally dependent on pH as described above. For experimental consistency, it is crucial to prepare fresh solutions and validate the pH of the medium before each experiment.
Q4: My experiment is conducted at physiological pH (~7.4). Will this compound be effective?
A4: At a pH of 7.4, which is slightly below its predicted pKa of 7.91, a significant portion of this compound will be in its active, un-ionized form.[1] Therefore, it is expected to exhibit antimicrobial activity. However, its potency might be even greater at a slightly more acidic pH. If you observe lower-than-expected activity, a pH optimization experiment is recommended to determine the ideal conditions for your specific microbial strain and medium.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue / Observation | Potential Cause & Explanation | Recommended Action |
| Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments. | The most likely cause is variability in the final pH of the culture medium. Small shifts in pH can significantly alter the ratio of ionized to un-ionized this compound, thereby affecting its biological activity. | 1. Strictly control and measure the final pH of your medium after all components, including this compound, have been added. 2. Use buffered media (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline ranges) appropriate for your target pH. Ensure the buffer itself does not interfere with the assay. 3. Refer to the experimental protocol below to systematically determine the optimal pH. |
| This compound shows lower-than-expected potency against the target organism. | The experimental pH may be too high (alkaline), leading to a higher concentration of the less active, ionized form of this compound. Phenolic compounds are often less effective in alkaline media.[8] | 1. Verify the pH of your experimental medium. 2. Conduct a pilot experiment by testing this compound's activity across a pH gradient (e.g., pH 6.0, 7.0, 8.0) to identify a more effective range. 3. Ensure that components of your medium, such as serum proteins, are not inactivating the compound. |
| Precipitation is observed after adding this compound to the medium. | This compound is very slightly soluble in water.[1] The pH of the medium can affect its solubility. Changes in pH upon addition of this compound stock (often dissolved in an organic solvent like DMSO) can cause it to precipitate. | 1. Ensure the concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <1%) in the final medium. 2. Prepare a more dilute stock solution of this compound. 3. After adding this compound to the medium, mix thoroughly and check for precipitation before inoculating with microorganisms. Adjusting the pH after adding this compound may help improve solubility in some cases. |
Data Presentation
The antimicrobial activity of phenolic compounds is often pH-dependent. The following table provides an illustrative example of how the Minimum Inhibitory Concentration (MIC) of this compound could vary with the pH of the growth medium against a hypothetical bacterium. Researchers should generate their own data for their specific experimental system.
Table 1: Illustrative pH-Dependent Activity of this compound against Staphylococcus aureus
| pH of Medium | Predominant Form of this compound (pKa ≈ 7.91) | Expected Membrane Permeability | Illustrative MIC (µg/mL) |
| 6.0 | Un-ionized (>98%) | High | 2 |
| 7.0 | Un-ionized (≈89%) | High | 4 |
| 7.4 | Un-ionized (≈76%) | Moderate-High | 8 |
| 8.0 | ~50% Ionized / 50% Un-ionized | Moderate | 16 |
| 9.0 | Ionized (>90%) | Low | >64 |
Note: This table is for illustrative purposes only and is based on the general principles of phenolic antimicrobials. Actual MIC values must be determined experimentally.
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity via Broth Microdilution MIC Assay
This protocol outlines a method to determine the MIC of this compound against a target microorganism at different pH values.
1. Materials:
-
This compound powder
-
DMSO (or other suitable solvent)
-
Target microorganism culture
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile buffers (e.g., 0.1 M MES, 0.1 M HEPES, 0.1 M TAPS)
-
Sterile 1 M HCl and 1 M NaOH for pH adjustment
-
Sterile deionized water
-
Spectrophotometer or microplate reader
2. Preparation of Media:
-
Prepare aliquots of your chosen broth medium.
-
For each target pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5), create a separate batch of buffered medium. To do this, add the appropriate buffer to the broth to a final concentration of 10-20 mM.
-
Adjust the pH of each batch precisely using sterile HCl or NaOH.
-
Sterilize the buffered media by filtration (0.22 µm filter) to avoid pH changes that can occur during autoclaving.
3. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in DMSO.
4. Broth Microdilution Procedure:
-
This procedure should be repeated for each buffered medium (i.e., for each pH value being tested).
-
Dispense 50 µL of the appropriate pH-buffered broth into wells A1 through A12 of a 96-well plate.
-
Add an additional 50 µL of this compound stock solution (at 2x the highest desired final concentration) to well A1. This will be your starting concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then 50 µL from A2 to A3, and so on, up to well A10. Discard the final 50 µL from well A10.
-
Wells A11 will serve as the growth control (no this compound), and well A12 will be the sterility control (no this compound, no inoculum).
-
Prepare a standardized inoculum of the target microorganism (e.g., to 1 x 10^6 CFU/mL). Dilute this suspension so that the final concentration in the wells will be 5 x 10^5 CFU/mL.
-
Add 50 µL of the final bacterial inoculum to wells A1 through A11. Add 50 µL of sterile broth to well A12.
-
The final volume in each well is 100 µL.
5. Incubation and Analysis:
-
Cover the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC for each pH value. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Compare the MIC values obtained at different pH levels. The pH that yields the lowest MIC is the optimal pH for this compound activity under these conditions.
Mandatory Visualizations
Caption: Figure 1: Effect of pH on this compound's ionization state and membrane permeability.
Caption: Figure 2: Experimental workflow for determining the optimal pH for this compound.
Caption: Figure 3: Logic diagram for troubleshooting common pH-related this compound issues.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. cloroxpro.com [cloroxpro.com]
- 6. Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Lesson | Study.com [study.com]
- 7. phenolic disinfactants moa.pdf [slideshare.net]
- 8. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Fenticlor: Safe Handling and Disposal Technical Support Center
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of Fenticlor in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, also known as 2,2'-Thiobis(4-chlorophenol), is an antibacterial and antifungal agent.[1][2] In the laboratory, it is a white to cream-colored solid or pale yellow powder.[1] The primary hazards associated with this compound are:
-
Irritation: It is irritating to the eyes, respiratory system, and skin.[3]
Q2: What are the essential personal protective equipment (PPE) requirements when handling this compound?
Due to its irritant nature, the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
The safety phrase S36/37/39 recommends wearing suitable protective clothing, gloves, and eye/face protection.[3]
Q3: What should I do in case of accidental exposure to this compound?
Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical advice.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Q4: How should I properly store this compound in the lab?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Troubleshooting Guides
Issue: I observe skin irritation after handling a solution containing this compound.
-
Immediate Action: Cease work immediately and wash the affected area with copious amounts of soap and water.
-
PPE Check: Review the type of gloves being used. Ensure they are appropriate for handling this compound and are not compromised (e.g., no pinholes).
-
Procedural Review: Re-evaluate your handling technique to minimize the risk of skin contact. Consider using double gloves.
-
Seek Medical Advice: If irritation persists, seek medical attention.
Issue: A this compound solution has spilled on the lab bench.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: Cordon off the spill area to prevent further spread.
-
Cleanup Protocol:
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with 60-70% ethanol followed by a thorough wash with soap and water.[1]
-
-
Disposal: Dispose of the contaminated materials as hazardous waste according to your institution's guidelines.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [1][3][4] |
| Molar Mass | 287.16 g/mol | [3][4] |
| Appearance | White to cream-colored solid or pale yellow powder | [1] |
| Melting Point | 174-175.8 °C | [2][3] |
| Solubility | Insoluble in water. Soluble in aqueous solutions of NaOH, alcohol, and hot benzene. | [1][5] |
| Vapor Pressure | 1.55E-07 mmHg at 25°C | [3] |
Table 2: Toxicological Data of this compound
| Metric | Value | Species | Route | Reference |
| LD₅₀ | 3250 mg/kg | Rats | Oral | [2][4] |
Table 3: Chemical Incompatibilities of this compound
| Incompatible Material | Potential Hazard |
| Acids | May generate heat and toxic or flammable gases.[1] |
| Diazo and Azo Compounds | May generate heat and toxic or flammable gases.[1] |
| Halocarbons | May generate heat and toxic or flammable gases.[1] |
| Isocyanates | May generate heat and toxic or flammable gases.[1] |
| Aldehydes | May generate heat and toxic or flammable gases.[1] |
| Alkali Metals | May generate heat and toxic or flammable gases.[1] |
| Nitrides | May generate heat and toxic or flammable gases.[1] |
| Hydrides | May generate heat and toxic or flammable gases.[1] |
| Strong Reducing Agents | May generate heat and toxic or flammable gases.[1] |
| Strong Oxidizing Agents | Stable, but incompatible.[3] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary materials, including this compound, solvents, and required labware.
-
Put on all required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
-
Weighing and Solution Preparation:
-
If working with powdered this compound, conduct all weighing operations within a chemical fume hood to avoid inhalation of dust.
-
Use a spatula for transferring the powder. Avoid creating dust clouds.
-
When preparing solutions, add this compound slowly to the solvent to prevent splashing.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a well-ventilated area or a fume hood.
-
Keep all containers with this compound sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate all non-disposable labware that came into contact with this compound.
-
Wipe down the work area with 60-70% ethanol followed by soap and water.
-
Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers.
-
Remove PPE and wash hands thoroughly.
-
Protocol 2: Disposal of this compound Waste
-
Waste Segregation:
-
Collect all this compound-contaminated waste separately from other laboratory waste streams. This includes unused product, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials.
-
-
Solid Waste Disposal:
-
Place solid this compound waste and contaminated materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
If required by institutional guidelines, mix the solid waste with an inert, non-combustible absorbent material.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a labeled, leak-proof, and chemically compatible hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. In the absence of specific institutional guidelines, incineration at a licensed facility is a preferred method for the disposal of expired pharmaceuticals.[6]
-
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision tree for the proper disposal of this compound waste.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Fenticlor Purity and Quantification
For Researchers, Scientists, and Drug Development Professionals
Fenticlor, a chlorinated bisphenolic sulfide with established antibacterial and antifungal properties, requires robust analytical methods for purity assessment and quantification to ensure its quality and efficacy in pharmaceutical and veterinary applications.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose. This guide provides a comprehensive comparison of a proposed HPLC method for this compound analysis with alternative analytical techniques, supported by experimental data derived from structurally similar compounds due to the limited availability of a specific validated method for this compound in published literature.
Proposed High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
Given the chemical structure of this compound (bis(2-hydroxy-5-chlorophenyl) sulfide), a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach. This is based on methodologies developed for similar phenolic and chlorinated compounds.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating moderately non-polar compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water (acidified with a small amount of an acid like formic or phosphoric acid to improve peak shape) is proposed. A starting gradient could be 60% ACN and 40% acidified water, gradually increasing the ACN percentage.
-
Flow Rate: A typical flow rate of 1.0 mL/min would be a suitable starting point.
-
Detection Wavelength: Based on the phenolic structure, a UV detection wavelength in the range of 220-280 nm should be evaluated to find the absorbance maximum for this compound.
-
Sample Preparation: this compound standard and sample solutions should be prepared in a suitable solvent such as methanol or acetonitrile and filtered through a 0.45 µm filter before injection.
-
Quantification: Quantification can be achieved by creating a calibration curve using this compound standards of known concentrations and analyzing the peak area of the analyte.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound and its impurities. The following table provides a comparative overview.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile compounds, well-established for phenolic compounds. | May require longer analysis times, solvent consumption. | High precision and accuracy, with detection limits typically in the low µg/mL range. |
| Gas Chromatography (GC) | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. | Excellent for volatile and semi-volatile impurities, high sensitivity with appropriate detectors (e.g., ECD for chlorinated compounds). | Requires derivatization for the non-volatile this compound, potential for thermal degradation. | Detection limits can reach the ng/mL level, especially with an Electron Capture Detector (ECD).[2] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, low sample and reagent consumption, can be an alternative for charged impurities. | May have lower sensitivity compared to HPLC and GC, reproducibility can be challenging. | Offers high-resolution separations, particularly for closely related charged impurities.[3] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance. | Simple, rapid, and cost-effective for quantification of the pure substance. | Lacks specificity for purity analysis in the presence of interfering substances with similar chromophores. | Good for assay of the bulk drug but not suitable for impurity profiling. |
Potential Impurities in this compound
The synthesis of this compound typically involves the reaction of 4-chlorophenol with sulfur dichloride or the chlorination of bis(2-hydroxyphenyl)sulfide.[1] Potential impurities may include:
-
Unreacted starting materials: 4-chlorophenol and bis(2-hydroxyphenyl)sulfide.
-
Isomeric byproducts: Positional isomers of this compound.
-
Over-chlorinated products: Trichlorinated or tetrachlorinated bisphenolic sulfides.
-
Related substances: Diphenyl sulfide and other related compounds.
Data Presentation: Hypothetical HPLC Performance Data
The following table summarizes hypothetical performance data for the proposed HPLC method, based on typical values for the analysis of related chlorinated phenolic compounds.
| Parameter | This compound | Potential Impurity 1 (e.g., 4-chlorophenol) | Potential Impurity 2 (e.g., Over-chlorinated byproduct) |
| Retention Time (min) | 8.5 | 3.2 | 10.1 |
| Resolution (Rs) | - | > 2.0 (from this compound) | > 2.0 (from this compound) |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.15 | 0.6 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Recovery (%) | 98-102 | 97-103 | 95-105 |
Visualizations
HPLC Analysis Workflow for this compound
Caption: Workflow for HPLC analysis of this compound.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
Unveiling the Molecular Identity of Fenticlor: A Comparative Guide to NMR and Mass Spectrometry Characterization
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. Fenticlor, a potent antifungal and antibacterial agent, is no exception. This guide provides a detailed comparison of two primary analytical techniques for its structural elucidation and confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We further explore alternative methods like High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy to offer a comprehensive analytical perspective.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are instrumental in confirming the connectivity and chemical environment of each atom in the molecule.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
While NMR and MS are primary methods for structural confirmation, other chromatographic and spectroscopic techniques offer complementary data for quantification and routine analysis.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity of atoms, chemical environment of nuclei. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight, elemental composition (with high resolution), fragmentation pattern for structural clues. | High sensitivity, suitable for trace analysis, can be coupled with chromatographic separation. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. |
| HPLC | Separation and quantification of this compound in a mixture, purity analysis. | High resolution for complex mixtures, well-established for quantitative analysis. | Does not provide direct structural information. |
| UV-Vis Spectroscopy | Information about conjugated systems within the molecule, quantitative analysis. | Simple, rapid, and cost-effective for quantitative analysis. | Low specificity, many compounds absorb in the same UV-Vis region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Quantitative Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results |
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically δ = 0.00 ppm).
2. Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 200 ppm
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
Mass Spectrometry (MS) of this compound
Quantitative Data
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of semi-volatile compounds like this compound. The following table presents the major mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum of this compound.
Table 3: GC-MS Fragmentation Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 286 | Moderate | [M]⁺ (Molecular ion) |
| 128 | High | [C₆H₄ClO]⁺ |
| 130 | Moderate | Isotope peak of m/z 128 |
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetone.
-
If necessary, derivatization may be performed to increase volatility and thermal stability, though it is not always required for this compound.
2. Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250-280 °C
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
-
Scan Speed: 1000 amu/s
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the this compound peak.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Interpret the fragmentation pattern to gain structural information and compare it with library spectra for confirmation.
Workflow and Pathway Visualizations
Fenticlor and Chlorhexidine: A Comparative Efficacy Guide
A detailed comparison of the antimicrobial efficacy of Fenticlor and Chlorhexidine, prepared for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on their performance, outlines detailed experimental protocols, and visualizes their mechanisms of action.
Introduction
This compound and Chlorhexidine are both recognized antimicrobial agents utilized in various applications. This compound, a chlorinated bis-phenol, possesses antibacterial and antifungal properties. Chlorhexidine, a cationic polybiguanide, is a broad-spectrum biocide widely used as a topical antiseptic and disinfectant. This guide provides a comparative analysis of their efficacy, drawing upon available scientific literature.
Data Presentation
The following tables summarize the available quantitative data for Chlorhexidine's efficacy against key microorganisms.
Chlorhexidine: Minimum Inhibitory Concentration (MIC)
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.3 - 8 | [1][2][3] |
| Escherichia coli | ≤ 0.002% | [4] |
| Candida albicans | 3.03 (Geometric Mean) | [5] |
Chlorhexidine: Zone of Inhibition
| Microorganism | Zone of Inhibition (mm) | Concentration | Reference |
| Staphylococcus aureus | Not specified | Not specified | |
| Escherichia coli | Not specified | Not specified | |
| Candida albicans | > Control | 10% | [6] |
Chlorhexidine: Time-Kill Kinetics
| Microorganism | Time to >3-log10 reduction (99.9% killing) | Concentration | Reference |
| Staphylococcus aureus | Not specified | Not specified | |
| Escherichia coli | < 2 hours | 10 µg/mL | [7] |
| Candida albicans | Dose-dependent | 25 µM | [8] |
Mechanism of Action
This compound
This compound's primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity and function. It acts as a protonophore, which means it can transport protons across the lipid bilayer of the cell membrane. This dissipates the proton motive force (PMF), which is essential for ATP synthesis and other vital cellular processes. The uncoupling of oxidative phosphorylation ultimately leads to cell death.[9] At bactericidal concentrations, this compound induces the leakage of essential intracellular components, such as 260-nm-absorbing material (indicative of nucleic acids).[9]
Chlorhexidine
Chlorhexidine's mechanism of action is concentration-dependent. At low concentrations, it is bacteriostatic and causes the leakage of intracellular components, including potassium ions. At higher concentrations, chlorhexidine is bactericidal, causing the precipitation of cytoplasmic contents. Its cationic nature facilitates its binding to the negatively charged bacterial cell wall, leading to a disruption of the cell membrane's integrity.[10]
Mandatory Visualization
Caption: this compound's protonophore mechanism of action.
Caption: Chlorhexidine's concentration-dependent mechanism.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial agent (this compound or Chlorhexidine) in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform serial twofold dilutions of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Zone of Inhibition (Agar Disk Diffusion Method)
-
Inoculation of Agar Plates: Aseptically swab a standardized inoculum of the test microorganism (equivalent to a 0.5 McFarland standard) evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Place paper disks impregnated with a known concentration of the antimicrobial agent (this compound or Chlorhexidine) onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Time-Kill Kinetic Assay
-
Preparation of Test Suspensions: Prepare tubes containing a standardized inoculum of the test microorganism (approximately 1-5 x 10^6 CFU/mL) in a suitable broth medium.
-
Addition of Antimicrobial Agent: Add the antimicrobial agent (this compound or Chlorhexidine) to the test tubes at desired concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube without the antimicrobial agent should also be included.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with agitation. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity in the collected aliquot using a suitable neutralizer. Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.
-
Colony Counting: After incubation, count the number of viable colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Resistance to Agents Used for Staphylococcus aureus Decolonization: Is There a Reason for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of Exposure to Chlorhexidine Residues at “During Use” Concentrations on Antimicrobial Susceptibility Profile, Efflux, Conjugative Plasmid Transfer, and Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antifungal Activity, and Biocompatibility of Novel 1,4-Diazabicyclo[2.2.2]Octane (DABCO) Compounds and DABCO-Containing Denture Base Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aimspress.com [aimspress.com]
- 8. Sub-lethal concentrations of chlorhexidine inhibit Candida albicans growth by disrupting ROS and metal ion homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Chlorhexidine: antibacterial action and bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenticlor Versus Triclosan: A Comparative Antimicrobial Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial properties of fenticlor and triclosan, focusing on their mechanisms of action, antimicrobial efficacy, and the experimental protocols used to determine their activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Introduction
This compound and triclosan are both chlorinated aromatic compounds that have been utilized for their antimicrobial properties. While triclosan has seen widespread use in consumer products and healthcare settings, this compound has been more traditionally used as a topical antiseptic and antifungal agent, particularly in veterinary medicine.[1][2] Understanding the differences in their mechanisms of action and antimicrobial spectra is crucial for the informed selection and development of antimicrobial agents.
Mechanisms of Action
The antimicrobial activity of this compound and triclosan stems from distinct molecular mechanisms, targeting different essential functions within microbial cells.
This compound: Disruption of Cellular Energy
This compound's primary mechanism of action is the disruption of the proton motive force across the bacterial cell membrane. It acts as a protonophore, transporting protons across the lipid bilayer and dissipating the electrochemical gradient. This uncoupling of oxidative phosphorylation inhibits ATP synthesis and disrupts pH homeostasis, ultimately leading to a shutdown of cellular energy production and cell death. At higher concentrations, this compound can also cause significant damage to the cell membrane, leading to the leakage of intracellular components.
Triclosan: Inhibition of Fatty Acid Synthesis
Triclosan exhibits a more specific mechanism of action, primarily targeting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is encoded by the fabI gene.[3] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of fatty acids, key components of bacterial cell membranes. By inhibiting ENR, triclosan disrupts the production of these vital building blocks, leading to the cessation of membrane synthesis and ultimately inhibiting bacterial growth. At higher concentrations, triclosan can also exhibit broader biocidal activity, affecting multiple cytoplasmic and membrane targets.
Antimicrobial Efficacy: A Comparative Analysis
The following tables summarize the available data on the minimum inhibitory concentration (MIC) of this compound and triclosan against a range of microorganisms. It is important to note that comprehensive, directly comparable MIC data for this compound is limited in publicly available literature, reflecting its less widespread contemporary use and study compared to triclosan.
Antibacterial Activity
| Microorganism | This compound MIC (µg/mL) | Triclosan MIC (µg/mL) |
| Staphylococcus aureus | Data not readily available | 0.016 - 2[4] |
| Staphylococcus epidermidis | Data not readily available | 0.12 - 8 |
| Escherichia coli | Data not readily available | 0.5 - 64[5] |
| Pseudomonas aeruginosa | Data not readily available | >1000 |
Antifungal Activity
| Microorganism | This compound MIC (µg/mL) | Triclosan MIC (µg/mL) |
| Candida albicans | Data not readily available | 16 (Fungicidal)[6] |
| Aspergillus niger | Data not readily available | Data not readily available |
| Trichophyton spp. | Data not readily available | Data not readily available |
Note: The lack of readily available, tabulated MIC data for this compound is a significant limitation in a direct quantitative comparison. The provided triclosan data is compiled from various studies and can vary based on the specific strain and testing methodology.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed protocols for the broth microdilution and agar dilution methods.
Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add the diluted inoculum to each well of the microtiter plate.
-
Controls: Include a positive control well containing only inoculated broth (to confirm bacterial growth) and a negative control well with uninoculated broth (to ensure medium sterility).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, upon which the test microorganisms are inoculated.
Protocol:
-
Preparation of Antimicrobial-Containing Agar: Prepare a series of molten agar (e.g., Mueller-Hinton Agar) and add the antimicrobial agent to each batch to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare standardized inocula of the test microorganisms as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator or a micropipette, spot-inoculate a small, defined volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including a control plate without any antimicrobial.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism. A faint haze or a single colony at the inoculation spot is generally disregarded.
Conclusion
This compound and triclosan are both effective antimicrobial agents, but they operate through fundamentally different mechanisms. This compound acts as a general disruptor of cellular energy metabolism by dissipating the proton motive force, while triclosan has a more specific target in the fatty acid synthesis pathway. This difference in mechanism likely influences their respective antimicrobial spectra and potential for resistance development.
The available quantitative data clearly demonstrates the potent activity of triclosan against a range of bacteria, with particularly low MICs for staphylococci. However, a significant gap exists in the publicly available, structured MIC data for this compound, which hinders a direct and comprehensive comparison of their potencies. Further research to generate and publish this data for this compound would be invaluable for a more complete understanding of its antimicrobial profile relative to other agents.
This guide provides researchers and drug development professionals with a foundational understanding of these two compounds, highlighting their distinct properties and providing the necessary experimental context for future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Untapped Potential of Fenticlor: A Comparative Guide to Synergistic Antibiotic Combinations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of Fenticlor with other antibiotics is not currently available in the public domain. This guide provides a comparative analysis based on the known antimicrobial mechanisms of this compound and the documented synergistic activities of structurally and functionally related phenolic and bisphenolic compounds. The presented data should be considered predictive and serve as a foundation for future research into this compound combination therapies.
This compound, a chlorinated bisphenolic compound, has a history of use as a topical antibacterial and antifungal agent. Its primary mechanism of action involves the disruption of bacterial cell membranes and key metabolic processes. While its efficacy as a standalone agent is established, its potential to act synergistically with other antibiotics to combat resistant pathogens remains a compelling area of investigation. This guide explores this potential by examining the synergistic effects observed with similar phenolic compounds, providing a framework for designing future studies on this compound.
Synergistic Activity of Phenolic Compounds with Antibiotics: A Data-Driven Overview
The following tables summarize the synergistic effects observed in studies of phenolic compounds, structurally analogous to this compound, when combined with various classes of antibiotics. The primary method for quantifying synergy is the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) being the key metric. A FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Effects of Phenolic Compounds against Gram-Positive Bacteria
| Phenolic Compound/Extract | Antibiotic | Bacterial Strain | FICI Value | Reference |
| Grape Pomace Extract | Ampicillin | Staphylococcus aureus | 0.031 - 0.155 | [1] |
| Grape Pomace Extract | Ciprofloxacin | Staphylococcus aureus | 0.031 - 0.155 | [1] |
| Grape Pomace Extract | Chloramphenicol | Staphylococcus aureus | 0.031 - 0.155 | [1] |
| Gallic Acid | Ampicillin | Escherichia coli | 0.281 - 1.008 | [2] |
| Hamamelitannin | Erythromycin | Escherichia coli | 0.281 - 1.008 | [2] |
| Caffeic Acid | Norfloxacin | Staphylococcus aureus | Synergistic | [3] |
| Luteolin | Ciprofloxacin | Staphylococcus aureus | Synergistic | [3] |
| (+)-Medioresinol | Ampicillin | Antibiotic-Resistant Pseudomonas aeruginosa | ≤ 0.5 | [4] |
| (+)-Medioresinol | Cefotaxime | Antibiotic-Resistant Pseudomonas aeruginosa | ≤ 0.5 | [4] |
| (+)-Medioresinol | Chloramphenicol | Antibiotic-Resistant Pseudomonas aeruginosa | ≤ 0.5 | [4] |
Table 2: Synergistic Effects of Phenolic Compounds against Gram-Negative Bacteria
| Phenolic Compound/Extract | Antibiotic | Bacterial Strain | FICI Value | Reference |
| Grape Pomace Extract | Nalidixic Acid | Escherichia coli | 0.031 - 0.155 | [1] |
| Grape Pomace Extract | Tetracycline | Escherichia coli | 0.031 - 0.155 | [1] |
| Gallic Acid | Thiamphenicol | Escherichia coli | 0.281 | [5] |
| Hamamelitannin | Thiamphenicol | Escherichia coli | 0.50 | [5] |
| Resveratrol | Polymyxin B | Multidrug-Resistant Klebsiella pneumoniae | 0.25 (median) | [6] |
| Kaempferol | Colistin | Multidrug-Resistant Klebsiella pneumoniae | 0.26 (median) | [6] |
| Eugenol | Colistin | Multidrug-Resistant Klebsiella pneumoniae | 0.27 (median) | [6] |
| Sinapic Acid | Ciprofloxacin | Klebsiella pneumoniae | Synergistic | [3] |
| Sinapic Acid | Gentamicin | Pseudomonas aeruginosa | Synergistic | [3] |
Experimental Protocols
A detailed understanding of the methodologies used to assess antibiotic synergy is crucial for replicating and expanding upon existing research. The checkerboard assay is the gold standard for in vitro synergy testing.
Checkerboard Assay Protocol
This protocol outlines the steps for determining the synergistic interaction between two antimicrobial agents.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[7]
-
Stock solutions of the test compounds (e.g., this compound and an antibiotic) at a known concentration.
2. Plate Setup:
-
A two-dimensional serial dilution of the two test agents is performed.
-
Agent A (e.g., this compound) is serially diluted along the y-axis (rows), and Agent B (e.g., an antibiotic) is serially diluted along the x-axis (columns).[8]
-
Each well will contain a unique combination of concentrations of the two agents.
-
Control wells containing each agent alone are included to determine their individual Minimum Inhibitory Concentrations (MICs).[8] A growth control well without any antimicrobial agent and a sterility control well with only broth are also included.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.[7]
-
The plates are incubated at 37°C for 18-24 hours.[5]
4. Data Analysis:
-
After incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC of each agent alone and in combination is determined as the lowest concentration that inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) for each agent is calculated using the following formulas:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
The FICI is the sum of the individual FICs: FICI = FIC of Agent A + FIC of Agent B.[1][5]
-
The interaction is interpreted as follows:
Visualizing the Workflow and Mechanisms
Experimental Workflow: Checkerboard Assay
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Hypothesized Synergistic Mechanism of this compound-like Compounds
The synergistic effects of phenolic compounds are often attributed to their ability to disrupt the bacterial cell envelope, thereby facilitating the entry and action of other antibiotics. Two primary mechanisms are proposed:
-
Membrane Permeabilization: Phenolic compounds can intercalate into the bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This allows antibiotics that might otherwise be excluded to enter the cell and reach their intracellular targets.
-
Efflux Pump Inhibition: Many bacteria possess efflux pumps that actively expel antibiotics from the cell, conferring resistance. Phenolic compounds have been shown to inhibit the activity of these pumps, leading to an accumulation of the co-administered antibiotic within the bacterium.[9]
Caption: Proposed synergistic mechanisms of this compound-like phenolic compounds.
Conclusion and Future Directions
The available evidence from studies on structurally similar phenolic compounds strongly suggests that this compound has the potential to act synergistically with a range of antibiotics against both Gram-positive and Gram-negative bacteria. The primary mechanisms underlying this synergy are likely the disruption of the bacterial cell membrane and the inhibition of efflux pumps.
This comparative guide provides a solid foundation for initiating research into this compound combination therapies. Future studies should focus on:
-
Directly evaluating the synergistic activity of this compound with a broad panel of antibiotics against clinically relevant, multidrug-resistant bacterial strains using the checkerboard assay and time-kill curve analyses.
-
Elucidating the precise molecular mechanisms of this compound's synergistic action, including its effects on membrane potential, specific efflux pump proteins, and other potential cellular targets.
-
Investigating the potential for in vivo efficacy of this compound-antibiotic combinations in animal models of infection.
By systematically exploring these avenues of research, the full therapeutic potential of this compound as a synergistic partner in the fight against antibiotic resistance can be realized.
References
- 1. Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antibacterial and antibiofilm effect between (+)-medioresinol and antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. The Impact of Plant-Derived Polyphenols on Combating Efflux-Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fenticlor's Mechanism of Action: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the topical antifungal agent, Fenticlor, using modern proteomic approaches. Due to a lack of contemporary research on this compound's specific molecular targets, this document outlines a proposed mechanism based on historical studies and compares it with well-characterized antifungal agents, namely Fluconazole (an azole) and Caspofungin (an echinocandin). Detailed experimental protocols for a proteomics-based validation workflow are provided, alongside visualizations of the proposed signaling pathways and experimental designs.
Comparative Overview of Antifungal Mechanisms of Action
This compound is a chlorinated phenolic compound with known antibacterial and antifungal properties. Early studies suggest its mechanism of action involves the disruption of the fungal cell membrane, leading to leakage of cytoplasmic contents and subsequent cell death.[1][2] This proposed mechanism is distinct from those of two major classes of systemic antifungal drugs, the azoles and the echinocandins.
Table 1: Comparison of Antifungal Agents
| Feature | This compound (Hypothesized) | Fluconazole (Azole) | Caspofungin (Echinocandin) |
| Primary Target | Fungal Cell Membrane | Lanosterol 14-α-demethylase (Erg11p) | β-(1,3)-D-glucan synthase |
| Primary Effect | Membrane disruption, loss of integrity | Inhibition of ergosterol biosynthesis | Inhibition of cell wall biosynthesis |
| Cellular Consequence | Leakage of intracellular components, cell lysis | Depletion of ergosterol, accumulation of toxic sterols, altered membrane fluidity | Weakened cell wall, osmotic instability, cell lysis |
| Proteomic Signature (Expected) | Upregulation of proteins involved in membrane stress response, cell wall remodeling, and osmotic stress. | Upregulation of Erg11p and other ergosterol biosynthesis enzymes; upregulation of stress response proteins.[3][4] | Upregulation of chitin synthesis enzymes and other cell wall stress response proteins.[5][6] |
Proposed Signaling Pathway for this compound
Based on its hypothesized mechanism, this compound is believed to directly interact with and disrupt the fungal cell membrane. This disruption would likely trigger a cascade of cellular stress responses as the fungus attempts to repair the damage and maintain homeostasis. A proposed signaling pathway is illustrated below.
Caption: Hypothesized mechanism of this compound action on fungal cells.
Experimental Protocols for Proteomic Validation
To validate the hypothesized mechanism of this compound, a quantitative proteomic workflow can be employed to analyze the changes in the fungal proteome upon treatment. Candida albicans is a suitable model organism for these studies.
Fungal Culture and Treatment
-
Culture Preparation: Candida albicans (e.g., strain SC5314) is cultured in a standard growth medium (e.g., Yeast Peptone Dextrose - YPD) at 30°C with shaking to mid-logarithmic phase.
-
Drug Treatment: The culture is divided into experimental and control groups. The experimental group is treated with a sub-lethal concentration of this compound (determined by prior minimum inhibitory concentration assays). The control group receives a vehicle control (e.g., DMSO).
-
Time-Course Sampling: Samples are collected at multiple time points (e.g., 0, 2, 4, 8 hours) post-treatment to capture the dynamic proteomic response.
-
Cell Harvesting: Cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and flash-frozen in liquid nitrogen for subsequent protein extraction.
Protein Extraction and Preparation
-
Cell Lysis: Fungal cell pellets are resuspended in a lysis buffer containing protease and phosphatase inhibitors. Lysis is achieved by mechanical disruption (e.g., bead beating or sonication).
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and digested into peptides using trypsin.
-
Peptide Cleanup and Labeling: Peptides are desalted using C18 columns. For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Peptides are identified by searching against a Candida albicans protein database. The relative abundance of proteins across different conditions is determined from the reporter ion intensities of the isobaric tags.
-
Bioinformatic Analysis: Differentially expressed proteins are identified based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds. Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is performed to identify the biological processes and pathways affected by this compound treatment.
Caption: Experimental workflow for proteomic validation of this compound's mechanism.
Expected Proteomic Signatures and Comparison
The proteomic data obtained from the proposed experiments would be compared with the known signatures of Fluconazole and Caspofungin to validate this compound's hypothesized mechanism.
Table 2: Expected Changes in Protein Abundance
| Protein Class/Pathway | This compound (Hypothesized) | Fluconazole | Caspofungin |
| Ergosterol Biosynthesis | No direct effect expected | Upregulated (compensatory) | No direct effect |
| Cell Wall Biosynthesis | Upregulated (stress response) | Upregulated (stress response) | Downregulated (target inhibition), Upregulated chitin synthesis (compensatory) |
| Membrane Transport Proteins | Upregulated (ion homeostasis) | Altered expression | No direct effect |
| Heat Shock & Stress Proteins | Upregulated | Upregulated | Upregulated |
| Glycolysis & Energy Metabolism | Downregulated (cellular stress) | Altered expression | Altered expression |
| Ribosomal Proteins | Downregulated (growth arrest) | Downregulated (growth arrest) | Downregulated (growth arrest) |
Conclusion
While this compound has a history of use as a topical antimicrobial, its precise molecular mechanism of action remains to be fully elucidated by modern techniques. The application of quantitative proteomics offers a powerful approach to validate its hypothesized membrane-disrupting activity. By comparing the proteomic signature of this compound-treated fungi with those of well-characterized antifungal agents like Fluconazole and Caspofungin, researchers can gain definitive insights into its mechanism, identify potential biomarkers of its activity, and pave the way for the development of new or improved antifungal therapies. The experimental framework provided in this guide offers a robust starting point for such investigations.
References
- 1. Frontiers | Proteomic Analysis of Caspofungin-Induced Responses in Planktonic Cells and Biofilms of Candida albicans [frontiersin.org]
- 2. Proteomic Analysis of Caspofungin-Induced Responses in Planktonic Cells and Biofilms of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Proteomic Landscape of Candida albicans in the Stepwise Evolution to Fluconazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in the Proteome of Candida albicans in Response to Azole, Polyene, and Echinocandin Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
Comparative Analysis of Cross-Resistance Between Fenticlor and Other Phenolic Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Fenticlor and other phenolic compounds, focusing on cross-resistance patterns in bacteria. Due to a lack of recent, direct comparative studies, this document synthesizes available data from various sources to offer insights into their relative performance and mechanisms of action.
Introduction to this compound and Other Phenols
This compound is a chlorinated phenolic compound that has been used as an antibacterial and antifungal agent.[1] Like other phenols, its antimicrobial activity is generally attributed to the disruption of microbial cell walls and the inhibition of enzyme functions.[2][3] Understanding the potential for cross-resistance between this compound and other commonly used phenolic compounds, such as Bithionol, Triclosan, and Chloroxylenol, is crucial for effective antimicrobial stewardship and the development of new therapeutic agents.
Summary of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound, Bithionol, Triclosan, and Chloroxylenol against various bacterial strains as reported in the literature. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental methodologies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterium | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available in recent literature | |
| Escherichia coli | Data not available in recent literature |
Table 2: Minimum Inhibitory Concentrations (MIC) of Bithionol
| Bacterium | MIC (µM) | MIC (µg/mL) | Reference |
| Mycobacterium abscessus | 0.625 - 2.5 | 0.22 - 0.88 | [6][7][8] |
| Acinetobacter calcoaceticus | 2 ± 1 | ~0.7 | [9] |
| Staphylococcus aureus (clinical isolates) | 12.5 (MIC₅₀/MIC₉₀) | ~4.4 | [8] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Triclosan
| Bacterium | MIC (µg/mL) | Reference |
| Staphylococcus aureus (clinical isolates) | 0.016 - 2 | [10] |
| Staphylococcus aureus (MRSA) | 100 (ng/mL) | [11] |
| Escherichia coli | 200 (ng/mL) | [11] |
| Klebsiella pneumoniae | ≥32.0 | [12] |
| Hand bacteria isolates | 0.6 - >40 | [13] |
Table 4: Minimum Inhibitory Concentrations (MIC) of Chloroxylenol (PCMX)
| Bacterium | MIC (mg/L) | Reference |
| Hand bacteria isolates | 12.5 - 200 | [13] |
| Staphylococcus aureus | (Not specified) | [14] |
| Staphylococcus epidermidis | (Not specified) | [14] |
Mechanisms of Action and Resistance
Phenolic compounds generally exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to the leakage of intracellular components and inhibition of essential enzymes.[2][3] Resistance to these compounds can arise from various mechanisms, including changes in the cell envelope, efflux pump activation, and biofilm formation.
General Signaling Pathway for Phenolic Compound Action
Caption: General mechanism of action for phenolic compounds against bacteria.
Cross-Resistance
While direct evidence for cross-resistance between this compound and other phenols is scarce in recent literature, the shared mechanisms of action suggest a potential for it. Bacteria that develop resistance to one phenolic compound by altering their cell membrane or upregulating efflux pumps may exhibit reduced susceptibility to other phenols that target these same structures. For instance, some bacteria tolerant to chloroxylenol and triclosan have been isolated from industrial sources, though cross-tolerance was not consistently observed.[15]
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of phenolic compounds against bacteria, based on standard laboratory methods.
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Preparation of Phenolic Compound Dilutions:
-
A stock solution of the phenolic compound is prepared in an appropriate solvent (e.g., ethanol or DMSO).
-
A series of twofold dilutions of the stock solution is prepared in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Determination of MIC:
Experimental Workflow for MIC Determination
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing from MIC Plate:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
-
Plating and Incubation:
-
The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
The plates are incubated under suitable conditions to allow for bacterial growth.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the phenolic compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.[17]
-
Conclusion
The available data, though not from direct comparative studies, suggests that phenolic compounds like this compound, Bithionol, Triclosan, and Chloroxylenol share a common mechanism of action which could lead to cross-resistance. However, the susceptibility of different bacterial species and strains to these agents varies significantly. Further research involving direct, side-by-side comparisons of these compounds against a panel of clinically relevant and resistant bacterial strains is necessary to fully elucidate the patterns of cross-resistance and to guide the appropriate use of these important antimicrobial agents.
References
- 1. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. II. The effects of fentichlor on the bacterial membrane and the cytoplasmic constituents of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. I. The adsorption of fentichlor by the bacterial cell and its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Antibiofilm Effects of Bithionol against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Antibiofilm Effects of Bithionol against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Bithionol, Dichlorophen, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative susceptibility of resident and transient hand bacteria to para-chloro-meta-xylenol and triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. researchgate.net [researchgate.net]
- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 17. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Fenticlor's In Vivo Efficacy in Animal Models of Infection: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenticlor is a topical antimicrobial agent with established antibacterial and antifungal properties.[1][2] While its use in veterinary medicine is acknowledged, a comprehensive understanding of its in vivo efficacy in preclinical animal models of infection is crucial for evaluating its potential in drug development. This guide provides a comparative analysis of this compound's performance against common pathogens, juxtaposed with established alternative treatments. Due to the limited availability of direct in vivo studies for this compound, this guide leverages its in vitro activity profile and compares it with the well-documented in vivo efficacy of standard-of-care topical agents for similar indications.
Mechanism of Action: A Comparative Overview
This compound's primary mechanism of action is believed to be the uncoupling of oxidative phosphorylation in microbial cells.[3][4][5][6] As a protonophore, it disrupts the proton gradient across the mitochondrial membrane, leading to a depletion of ATP and subsequent cell death. This broad mechanism contrasts with the more specific targets of comparator drugs.
Mupirocin , an antibiotic used for staphylococcal skin infections, selectively inhibits bacterial isoleucyl-tRNA synthetase, thereby halting protein synthesis.
Azoles , such as Clotrimazole , and allylamines , like Terbinafine , target the fungal cell membrane. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis. Terbinafine inhibits squalene epoxidase, an earlier step in the same pathway. Both actions lead to a defective fungal cell membrane.
Figure 1: Comparative Mechanisms of Action.
Comparative Efficacy Data
Antibacterial Performance: this compound vs. Mupirocin
While direct in vivo comparative studies are unavailable, in vitro data provides a basis for assessing this compound's potential against bacterial pathogens like Staphylococcus aureus.
Table 1: In Vitro Antibacterial Activity
| Compound | Organism | MIC Range (µg/mL) | Reference |
|---|
| this compound | Staphylococcus aureus | 0.25 - 0.5 |[7] |
Table 2: In Vivo Efficacy of Mupirocin in a Murine Skin Infection Model
| Treatment | Organism | Log Reduction in CFU/wound | Animal Model | Reference |
|---|---|---|---|---|
| 2% Mupirocin Ointment | S. aureus | > 4.0 | Mouse surgical wound | [7] |
| 2% Mupirocin Cream | S. aureus | > 4.5 | Mouse surgical wound | [7] |
| 2% Mupirocin Ointment | Mupirocin-Resistant S. aureus | No significant reduction | Mouse tape-stripping |[8] |
Experimental Protocol: Murine Model of Staphylococcal Skin Infection [7][8][9][10]
A representative experimental workflow for evaluating topical antibacterial agents is outlined below.
Figure 2: Workflow for Murine Bacterial Skin Infection Model.
Antifungal Performance: this compound vs. Clotrimazole and Terbinafine
This compound has demonstrated broad-spectrum antifungal activity in vitro. This section compares its activity with the in vivo performance of the commonly used topical antifungals, clotrimazole and terbinafine.
Table 3: In Vitro Antifungal Activity
| Compound | Organism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | Not specified | [11] |
| This compound | Trichophyton spp. | Not specified | [11] |
| Clotrimazole | Trichophyton mentagrophytes | 0.125 - 2 | [12] |
| Clotrimazole | Candida albicans | 2 | [13] |
| Terbinafine | Trichophyton mentagrophytes | 0.008 - 0.031 |[14] |
Table 4: In Vivo Efficacy in a Guinea Pig Model of Dermatophytosis (T. mentagrophytes)
| Treatment | Clinical Score Reduction | Mycological Cure Rate | Animal Model | Reference |
|---|---|---|---|---|
| 1% Clotrimazole Cream | Significant improvement | Culture negative after 4 treatments | Guinea Pig | [15] |
| 1% Terbinafine Cream | Faster and more significant improvement than control | 100% after 2 weeks | Guinea Pig | [4] |
| Nano-liposomal Terbinafine | Faster reduction in lesion score than conventional terbinafine | Not specified | Guinea Pig |[16][17] |
Experimental Protocol: Guinea Pig Model of Dermatophytosis [1][2][16][17][18]
The evaluation of antifungal efficacy in a dermatophytosis model typically follows the protocol outlined below.
Figure 3: Workflow for Guinea Pig Dermatophytosis Model.
Conclusion
For bacterial skin infections, mupirocin demonstrates significant efficacy in reducing S. aureus burden in murine models.[7] However, the emergence of mupirocin resistance highlights the need for alternative therapies.[8] this compound's different mechanism of action could offer an advantage in this regard.
In the context of fungal skin infections, both clotrimazole and terbinafine show effective fungal clearance and clinical improvement in guinea pig models of dermatophytosis.[4][15] Terbinafine, in particular, exhibits very potent in vitro activity against dermatophytes.[14]
To definitively establish the in vivo efficacy of this compound and its comparative performance against these established agents, further studies utilizing standardized animal models, such as those described in this guide, are warranted. Such studies would be invaluable for guiding future drug development efforts and exploring the full therapeutic potential of this compound.
References
- 1. Determination of the efficacy of terbinafine hydrochloride nail solution in the topical treatment of dermatophytosis in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effectiveness of oral treatment with terbinafine in a guinea pig model of tinea pedis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 10. researchgate.net [researchgate.net]
- 11. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Candida Effects of Clotrimazole and Fluconazole Against Isolated C. Albicans From Patinetso Candidiasis Admitted in Medical Mycology Lab of Special Clinic of Kermanshah University of Medical Sciences, 2014 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. In Vitro Activity of Antifungal Drugs Against Trichophyton rubrum and Trichophyton mentagrophytes spp. by E-Test Method and Non-supplemented Mueller-Hinton Agar Plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biochemden.com [biochemden.com]
- 16. Effect of fluconazole and terbinafine nanoparticles on the treatment of dermatophytosis induced by Trichophyton mentagrophytes in guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of fluconazole and terbinafine nanoparticles on the treatment of dermatophytosis induced by Trichophyton mentagrophytes in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of Fenticlor's Antifungal Spectrum: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of Fenticlor against other common antifungal agents. The analysis is supported by experimental data, detailed methodologies, and visualizations of key pathways.
This compound, a topical antimicrobial agent, demonstrates a broad spectrum of activity against various fungal pathogens.[1] This guide delves into a comparative analysis of its antifungal efficacy, primarily focusing on its activity against clinically relevant yeasts and dermatophytes.
In Vitro Antifungal Activity: A Quantitative Comparison
The in vitro efficacy of an antifungal agent is predominantly determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound and other commonly used antifungal agents against various fungal species.
Comparative Activity against Candida Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Fenticonazole | 1 - 8 | - | - |
| Fluconazole | 16 - 256 | - | - | |
| Candida glabrata | Fenticonazole | 1 - 4 | - | - |
| Fluconazole | 64 - 256 | - | - | |
| Data sourced from a study on fluconazole-resistant Candida species, indicating Fenticonazole's potential efficacy against resistant strains.[2] |
Comparative Activity against Dermatophytes
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Trichophyton rubrum | Isavuconazole | - | 0.06 |
| Posaconazole | - | 0.10 | |
| Itraconazole | - | 0.22 | |
| Voriconazole | - | 0.32 | |
| Ketoconazole | - | 0.40 | |
| Fluconazole | - | 10.18 | |
| Trichophyton mentagrophytes | Terbinafine | <0.007-0.031 | - |
| Itraconazole | 0.015-0.25 | - | |
| Griseofulvin | 0.062-1 | - | |
| Fluconazole | 1-64 | - | |
| Microsporum canis | Itraconazole | 0.064 to 1 | 0.13 |
| Posaconazole | 0.032 to 0.5 | 0.12 | |
| Terbinafine | 0.032 to 4 | 0.29 | |
| Griseofulvin | - | - | |
| Fluconazole | 0.25 to 64 | 6.20 | |
| Epidermophyton floccosum | Terbinafine | - | 0.018 |
| Posaconazole | - | 0.022 | |
| Itraconazole | - | 0.034 | |
| Voriconazole | - | 0.045 | |
| Caspofungin | - | 0.22 | |
| Ketoconazole | - | 0.41 | |
| Griseofulvin | - | 0.62 | |
| Note: Direct comparative MIC data for this compound against a wide range of dermatophytes is limited in the reviewed literature. The table presents data for other azoles and antifungals to provide a comparative context for the typical susceptibility of these organisms.[3][4][5][6] |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and dermatophytes, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
-
Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud Dextrose Agar for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared yeast suspension.
-
A growth control (no antifungal) and a sterility control (no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Broth Microdilution Method for Dermatophytes (Adapted from CLSI M38-A2)
-
Inoculum Preparation:
-
Dermatophyte isolates are grown on potato dextrose agar for 7-14 days to encourage sporulation.
-
Conidia are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 1-3 x 10³ conidia/mL in RPMI 1640 medium.
-
-
Antifungal Agent Preparation:
-
Serial dilutions of the antifungal agents are prepared as described for yeasts.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the conidial suspension.
-
Growth and sterility controls are included.
-
Plates are incubated at 28-30°C for 4-7 days.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that shows complete inhibition of growth.
-
Mechanism of Action and Signaling Pathways
This compound, like other imidazole antifungals, primarily exerts its effect by disrupting the fungal cell membrane. Its mechanism of action involves the following key steps:
-
Inhibition of Ergosterol Biosynthesis: this compound inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
-
Membrane Permeability Alteration: The depletion of ergosterol and the accumulation of toxic sterol precursors compromise the integrity and fluidity of the cell membrane. This leads to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[7]
-
Inhibition of Secreted Aspartyl Proteinases (SAPs): In Candida albicans, this compound has been shown to inhibit the activity of SAPs, which are important virulence factors that contribute to the fungus's ability to invade host tissues.[7]
Below are diagrams illustrating the experimental workflow for MIC determination and the ergosterol biosynthesis pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Comparison of in vitro susceptibility of different azoles agents against dermatophytes | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epidermophyton floccosum: nucleotide sequence analysis and antifungal susceptibility testing of 40 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Fenticlor's Efficacy on Biofilm Formation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This report synthesizes the existing, albeit limited, information on Fenticlor and presents a comparative framework based on data available for other agents with known antibiofilm activities, such as phenolic compounds, triclosan, and chlorhexidine. The objective is to provide a clear, data-driven perspective for researchers and drug development professionals engaged in the discovery and evaluation of novel antibiofilm therapies.
Quantitative Comparison of Antibiofilm Agents
Due to the absence of specific quantitative data for this compound's antibiofilm activity (e.g., Minimum Biofilm Inhibitory Concentration [MBIC] or Minimum Biofilm Eradication Concentration [MBEC]), a direct comparison is not feasible at this time. However, to provide a relevant benchmark, the following table summarizes the reported antibiofilm efficacy of other selected agents against common biofilm-forming pathogens.
| Agent | Target Organism | Concentration | Biofilm Inhibition/Reduction | Reference |
| Phenolic Compounds | ||||
| Myricetin | Staphylococcus aureus RN4220 | 1 µg/mL | MBIC₅₀ | [5] |
| Hesperetin | Staphylococcus aureus RN4220 | 4 µg/mL | MBIC₅₀ | [5] |
| Phloretin | Staphylococcus aureus RN4220 | 4 µg/mL | MBIC₅₀ | [5] |
| Triclosan | ||||
| Triclosan | Salmonella enterica serovar Typhimurium | 1000 µg/mL | 1-log reduction in biofilm-associated cells | [6] |
| Chlorhexidine | ||||
| Chlorhexidine (0.12%, alcohol-free) | Supragingival biofilm | Twice daily rinse | Significant prevention of biofilm formation | [7] |
| Chlorhexidine (2%) | Multispecies oral biofilm (3-week old) | 1, 3, 10 min | Significant reduction in bacterial viability | [8] |
| Other Agents | ||||
| Cefiderocol | Pseudomonas aeruginosa | 8 mg/mL | 73.1% median reduction in cell viability | [9] |
| P128 (Bactericidal Protein) | Staphylococcus aureus ATCC 29213 | >31 µg/mL | 99.9% killing of biofilm cells | [10] |
Note: MBIC₅₀ is the minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation. The experimental conditions for the data presented above vary across studies.
Experimental Protocols
To facilitate the evaluation of novel compounds and ensure reproducibility, standardized experimental protocols are crucial. Below are detailed methodologies commonly employed in the assessment of antibiofilm activity.
Biofilm Formation and Quantification (Crystal Violet Assay)
This method is widely used to quantify the total biomass of a biofilm.
-
Bacterial Culture Preparation: A single colony of the test organism (e.g., Staphylococcus aureus) is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight at 37°C.
-
Biofilm Cultivation: The overnight culture is diluted to a standardized cell density (e.g., 1 × 10⁵ CFU/mL) in a fresh medium. A fixed volume (e.g., 200 µL) of the diluted culture is added to the wells of a 96-well microtiter plate.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile phosphate-buffered saline (PBS) solution.
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes at room temperature.
-
Washing and Solubilization: Excess stain is removed by washing with water. The bound crystal violet is then solubilized using a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance value is proportional to the biofilm biomass.
Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
The MBIC is the lowest concentration of an antimicrobial agent that prevents biofilm formation.[11]
-
Preparation of Agent Dilutions: A serial dilution of the test agent (e.g., this compound) is prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized bacterial suspension is added to each well containing the different concentrations of the agent.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 37°C for 24 hours).
-
Quantification: After incubation, the biofilm biomass is quantified using the Crystal Violet Assay as described above.
-
MBIC Determination: The MBIC is determined as the lowest concentration of the agent that shows a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the untreated control.[5]
Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation: Biofilms are allowed to form in a 96-well plate as described in the biofilm formation protocol.
-
Agent Treatment: After biofilm formation, the planktonic cells are removed, and fresh medium containing serial dilutions of the test agent is added to the wells.
-
Incubation: The plate is incubated for a further 24 hours to allow the agent to act on the biofilm.
-
Viability Assessment: The viability of the remaining biofilm cells is assessed using methods such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, which measures metabolic activity, or by colony-forming unit (CFU) counting after sonication and plating of the biofilm.
-
MBEC Determination: The MBEC is the minimum concentration of the agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells in the biofilm.
Visualizing Mechanisms and Workflows
To better understand the processes involved in biofilm formation and its inhibition, the following diagrams illustrate key concepts and experimental procedures.
Concluding Remarks
The challenge of biofilm-mediated infections necessitates the continued exploration of novel antibiofilm agents. While this compound has a history of use as a topical antimicrobial, its specific efficacy against bacterial and fungal biofilms remains to be rigorously quantified and reported in peer-reviewed literature. The data and protocols presented in this guide for other established agents offer a valuable framework for the systematic evaluation of this compound and other promising compounds. Further research, employing standardized methodologies, is essential to elucidate the potential role of this compound in combating biofilm-associated infections.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 97-24-5 [smolecule.com]
- 4. This compound | C12H8Cl2O2S | CID 7329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of flavonoids on biofilm formation by Staphylococcus aureus that overexpresses efflux protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. Assessment of the Anti-Biofilm Effect of Cefiderocol Against 28 Clinical Strains of Multidrug-Resistant Gram-Negative Bacilli [mdpi.com]
- 8. Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of sub-inhibitory concentrations of antimicrobials on micrococcal nuclease and biofilm formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biofilm production and evaluation of antifungal susceptibility amongst clinical Candida spp. isolates, including strains of the Candida parapsilosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fenticlor: A Guide for Laboratory Professionals
For the safe and environmentally responsible management of Fenticlor, a chlorinated bis-phenol compound with antifungal and antibacterial properties, laboratory personnel must adhere to specific disposal protocols. Improper disposal can lead to environmental contamination and potential health hazards.
This compound, and materials contaminated with it, should be treated as hazardous waste. Disposal procedures must comply with local, regional, and national environmental regulations. Under no circumstances should this compound be disposed of in household garbage or discharged into sewer systems.[1][2]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., personal protective equipment (PPE), absorbent pads, glassware).
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[3]
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste.[3] The container must be made of a material compatible with this compound.
-
The label should clearly read "Hazardous Waste," "this compound," and include appropriate hazard symbols.
-
Keep the waste container securely closed except when adding waste.[3]
-
-
Storage:
-
Disposal:
-
Arrange for collection by a licensed hazardous waste disposal contractor.[4] These contractors are equipped to handle and transport hazardous chemicals for proper treatment, which typically involves incineration at a permitted facility.[5]
-
Complete all necessary waste manifest paperwork as required by regulatory agencies. This document tracks the waste from the point of generation to its final disposal.
-
Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: Immediately evacuate nonessential personnel from the area and ensure adequate ventilation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat, before attempting to clean the spill.[2]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[7]
-
For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Place all contaminated cleanup materials into the designated hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent, collecting the cleaning materials as hazardous waste.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed carefully:
-
Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent at least three times.[3][8]
-
Rinsate Collection: Collect the rinsate from all three rinses as hazardous waste and place it in the appropriate liquid waste container.[3][8]
-
Container Disposal: Once triple-rinsed and air-dried, the container's label must be completely removed or defaced before it can be disposed of as non-hazardous solid waste or recycled, depending on local regulations.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 5. dentalcare.com [dentalcare.com]
- 6. accomn.com [accomn.com]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Fenticlor
This guide provides crucial safety and logistical information for the handling and disposal of Fenticlor, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and proper laboratory conduct.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE setup is mandatory to minimize exposure and ensure safety. The required equipment is detailed below.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | Ensure eye bath is readily available. |
| Skin Protection | Chemical-resistant gloves (Nitrile or rubber). Protective clothing or a lab coat with long sleeves. | Do not use leather, cloth, or natural rubber gloves. Ensure gloves are free of holes or leaks. |
| Respiratory Protection | Use in a well-ventilated area. If irritation or other symptoms are experienced, use an EN149 approved respirator. | A full face-piece cartridge respirator is recommended for potential exposure to spray mist. |
Operational Plan: Handling and Storage
Handling:
-
Ensure adequate ventilation in the area where this compound is being handled.
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
This compound is stable but incompatible with strong oxidizing agents.[1] Store away from such materials.
Emergency Procedures
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
-
Seek immediate medical attention.[1]
Skin Contact:
-
Remove all contaminated clothing.
-
Wash the affected area immediately with plenty of soap and water.[2]
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.[2]
Ingestion:
-
Wash out the mouth with water.[2]
-
Do NOT induce vomiting.
-
Seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound, including unused product and contaminated labware, should be collected and treated as hazardous waste.
-
Collection: Place contaminated materials in a closable, labeled container.
-
Storage: Store the waste container in a designated and secure area.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not discharge into drains or rivers.[2]
This compound Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
